MDMB-5Br-INACA
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18BrN3O3 |
|---|---|
Molecular Weight |
368.23 g/mol |
IUPAC Name |
methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H18BrN3O3/c1-15(2,3)12(14(21)22-4)17-13(20)11-9-7-8(16)5-6-10(9)18-19-11/h5-7,12H,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
QGEVEXPJOKFMAN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
What is MDMB-5Br-INACA and its chemical class?
An In-Depth Technical Guide to MDMB-5Br-INACA
Introduction
This compound is a synthetic cannabinoid of the indazole-3-carboxamide class.[1][2] It has emerged in the recreational drug market and is notable for its role as a precursor in the synthesis of other, more potent synthetic cannabinoids.[2][3][4] This substance is often sold in "chemistry kits" for the end-user to complete the synthesis, a tactic used to circumvent existing drug control laws.[2][3] While it lacks the "tail" group typical of highly potent cannabinoid receptor agonists, this compound itself exhibits activity at cannabinoid receptors.[2][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the analytical methods for its detection.
Chemical and Physical Properties
This compound is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.[5] Its key chemical and physical data are summarized below.
| Property | Value |
| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[5] |
| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA[1] |
| Molecular Formula | C₁₅H₁₈BrN₃O₃[5] |
| Molecular Weight | 368.23 g/mol [5] |
| Appearance | Solid substance[3][6] |
| Solubility | DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL[3][4] |
Role as a Synthetic Precursor
A defining characteristic of this compound is its function as a precursor for more potent synthetic cannabinoid receptor agonists (SCRAs). The final step in this synthesis is the N-alkylation of the indazole ring, which adds the crucial "tail" that confers high cannabinoid receptor activity.[5]
General Synthesis from Precursor
The conversion of this compound to a "tailed" analogue is a standard N-alkylation reaction:
-
Deprotonation: A base is used to deprotonate the nitrogen at the 1-position of the indazole ring, creating a nucleophilic anion.
-
Nucleophilic Substitution: This anion then attacks an alkyl halide (e.g., 1-bromobutane), resulting in the formation of an N-C bond and the attachment of the alkyl tail.[5]
A practical example is the synthesis of MDMB-5'Br-BUTINACA from the this compound precursor by adding a butyl group.[5][7]
Pharmacology
This compound is an agonist at both CB1 and CB2 cannabinoid receptors.[5] However, it displays a marked selectivity for the CB2 receptor.[5]
Receptor Activity
The pharmacological activity of the (S)-enantiomer of this compound has been characterized in vitro.[5]
| Parameter | CB1 Receptor | CB2 Receptor |
| Potency (EC₅₀) | 2203 nM[5] | 22.5 nM[5] |
| Efficacy | 360% (relative to CP55,940)[5] | 124% (relative to CP55,940)[5] |
| Receptor Selectivity | - | ~98-fold more potent at CB2[5] |
Despite its high efficacy at the CB1 receptor, its potency is considered relatively low compared to its "tailed" analogues.[5]
Signaling Pathways
As a cannabinoid receptor agonist, this compound is expected to activate downstream signaling cascades typical of these G protein-coupled receptors. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Metabolism
The metabolic pathways of this compound are similar to other indazole-3-carboxamide synthetic cannabinoids. In vitro studies using human hepatocytes have identified several biotransformations.[8] The primary metabolic routes include:
-
Hydroxylation
-
Dihydrodiol formation
-
Amide hydrolysis [5]
These metabolic processes are crucial for the detoxification and elimination of the compound from the body.
Analytical Methodologies
The detection and characterization of this compound in seized materials rely on sophisticated analytical techniques.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) [1]
-
Instrument: Agilent 5975 Series GC/MSD System
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
-
Carrier Gas: Helium (1.46 mL/min)
-
Injection Port Temperature: 265 °C
-
Injection Type: Splitless
-
Mass Scan Range: 40-550 m/z
-
Retention Time: 7.82 min
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]
-
Instrument: Sciex TripleTOF 5600+
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.0
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50)
-
Gradient: Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min
-
Injection Volume: 10 µL
-
TOF MS Scan Range: 100-510 Da
-
Retention Time: 9.01 min
References
- 1. cfsre.org [cfsre.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Review | Open Source Chemistry [bbgate.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound Review | Open Source Chemistry [bbgate.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MDMB-5Br-INACA Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid MDMB-5Br-INACA, focusing on its receptor binding affinity and functional activity at cannabinoid receptors CB1 and CB2. This compound is an indazole-3-carboxamide derivative notable for its absence of the N-alkyl "tail" characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1][2] While it has been identified as a precursor in the synthesis of other potent cannabinoids, studies have shown that this compound itself retains biological activity.[2][3][4][5] This document collates the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes key pathways and workflows.
Quantitative Receptor Activity Data
The pharmacological activity of this compound, particularly the more active (S)-enantiomer, has been characterized primarily through in vitro functional assays.[1] The compound demonstrates agonist activity at both CB1 and CB2 receptors, with a significant preference for the CB2 receptor.[1] Data from β-arrestin 2 recruitment assays reveal an approximate 98-fold higher potency at the CB2 receptor compared to the CB1 receptor.[1]
It is important to note that while one study reported a high efficacy (360%) at the CB1 receptor, it was coupled with low potency (EC50 in the micromolar range).[1] Another report indicates a much lower efficacy (3.4%) for the same receptor, suggesting that its activity profile can vary based on assay conditions.[1] Generally, it is considered to be a relatively low-potency CB1 agonist.[1][2]
Below is a summary of the available quantitative data for the (S)-enantiomer of this compound.
| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy (vs. CP55,940) | Reference |
| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 2203 nM | 360% | [1] |
| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 464 ± 190 nM | 3.4% | [1] |
| (S)-MDMB-5Br-INACA | CB2 | β-arrestin 2 Recruitment | 22.5 nM | 124% | [1] |
Experimental Protocols
The characterization of this compound involves both pharmacological assays to determine biological activity and analytical techniques for identification and quantification.
Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a compound at a specific receptor. The primary methods cited in the literature for this compound are β-arrestin 2 recruitment and intracellular calcium release assays.[1][4]
Principle of β-Arrestin 2 Recruitment Assays: This is a common method to study G-protein coupled receptor (GPCR) activation. Upon agonist binding to the CB1 or CB2 receptor, the receptor becomes phosphorylated, which promotes the binding of β-arrestin 2. The assay typically uses engineered cells that express the cannabinoid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., a split luciferase or β-galactosidase). When the agonist activates the receptor, β-arrestin is recruited, bringing the reporter components together and generating a measurable signal (e.g., luminescence or color change). The intensity of the signal correlates with the degree of receptor activation.
General Protocol Outline:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) engineered to co-express the human cannabinoid receptor of interest (CB1 or CB2) and the β-arrestin assay components.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable solvent, such as DMSO.
-
Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.
-
Incubation: Treat the cells with the various concentrations of this compound and a reference agonist (like CP55,940).
-
Substrate Addition & Signal Detection: Add the necessary substrate for the reporter enzyme and measure the output signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum efficacy, often expressed relative to a standard agonist).
Forensic and research laboratories use chromatographic and mass spectrometric techniques to identify this compound in seized materials or biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds.[6]
-
Example Protocol Parameters:
-
Instrument: Agilent 5975 Series GC/MSD System[6]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[6]
-
Carrier Gas: Helium[6]
-
Temperatures: Injection Port set to 265 °C[6]
-
Mass Scan Range: 40-550 m/z[6]
-
Result: A reference standard of this compound yielded a retention time of 7.82 minutes under these conditions.[1][6]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): LC-QTOF-MS is used for its high sensitivity and mass accuracy, allowing for the confident identification of compounds.[6]
-
Example Protocol Parameters:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[6]
-
Mobile Phase: Gradient elution using ammonium formate (10 mM, pH 3.0) and an organic solvent.[6]
-
QTOF Scan Range: 100-510 Da[6]
-
Result: A reference standard of this compound showed a retention time of 9.01 minutes under specific gradient conditions.[6]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: Agonist activation of cannabinoid receptors initiates both G-protein and β-arrestin signaling pathways.
Caption: Generalized workflow for an in vitro functional assay to determine compound potency and efficacy.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Review | Open Source Chemistry [bbgate.com]
- 6. cfsre.org [cfsre.org]
In Vitro Metabolism of MDMB-5Br-INACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
MDMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, based on available scientific literature and data from structurally related analogues. The primary metabolic transformations involve Phase I reactions, predominantly ester hydrolysis and hydroxylation, mediated by hepatic enzymes. This document outlines detailed experimental protocols for studying its metabolism using human liver microsomes and hepatocytes, presents quantitative data in structured tables, and visualizes the metabolic pathways and experimental workflows using Graphviz diagrams.
Introduction
This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Like other SCRAs, it is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, SCRAs often exhibit higher potency and a more severe adverse effect profile. The in vitro metabolism of these compounds is a critical area of study to identify unique metabolites that can serve as biomarkers for consumption in biological samples.
The primary metabolic pathways for synthetic cannabinoids with a methyl ester group, such as this compound, are ester hydrolysis and oxidative transformations.[1] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and carboxylesterases in the liver. This guide will delve into the methodologies used to elucidate these pathways and characterize the resulting metabolites.
Metabolic Pathways
The in vitro metabolism of this compound predominantly follows two main Phase I metabolic pathways:
-
Ester Hydrolysis: The methyl ester moiety of this compound is hydrolyzed to form the corresponding carboxylic acid metabolite. This is a common and often major metabolic pathway for synthetic cannabinoids containing an ester linkage.[1]
-
Hydroxylation: Oxidative metabolism, primarily hydroxylation, can occur at various positions on the molecule, including the tert-butyl group.[2]
Further metabolism can involve combinations of these primary pathways, leading to the formation of multiple metabolites. To date, Phase II metabolism (e.g., glucuronidation) has been reported to be more common for tail-less analogs like this compound compared to their counterparts with a butyl tail.[3]
Below is a diagram illustrating the proposed primary metabolic pathways of this compound.
Proposed metabolic pathways of this compound.
Experimental Protocols
The following sections detail representative experimental protocols for the in vitro metabolism of this compound using human liver microsomes (HLM) and human hepatocytes. These protocols are based on established methodologies for similar synthetic cannabinoids.
Incubation with Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and the this compound stock solution (final concentration, e.g., 10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new tube for analysis by LC-QTOF-MS or other appropriate analytical instrumentation.
Incubation with Human Hepatocytes
This protocol allows for the identification of both Phase I and Phase II metabolites.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium supplemented with L-glutamine, penicillin/streptomycin, and fetal bovine serum)
-
Acetonitrile (ice-cold)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thaw and prepare the cryopreserved human hepatocytes according to the supplier's instructions.
-
Seed the hepatocytes in a suitable culture plate (e.g., 24-well plate) and allow them to attach.
-
Prepare a stock solution of this compound in a low concentration of an appropriate solvent to minimize cytotoxicity.
-
Treat the hepatocytes with this compound at a final concentration (e.g., 5 µM) in the incubation medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a desired time period (e.g., up to 3 hours).
-
At the end of the incubation, collect the medium and the cell lysate.
-
Quench the metabolic activity by adding ice-cold acetonitrile.
-
Centrifuge the samples to remove cellular debris.
-
Analyze the supernatant for metabolites using LC-QTOF-MS.
Analytical Methodology
The identification and characterization of this compound and its metabolites are typically performed using high-resolution mass spectrometry techniques.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
A representative LC-QTOF-MS method for the analysis of this compound and its metabolites is detailed below.
Table 1: Representative LC-QTOF-MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[4] |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in water[4] |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; hold at 5% A, 95% B for 2.5 min; return to initial conditions at 15.5 min[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[4] |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| TOF MS Scan Range | 100-510 Da[4] |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
| Data Acquisition | Full scan and data-dependent MS/MS |
Data Presentation
Table 2: Hypothetical Relative Abundance of this compound Metabolites in Human Liver Microsomes (60 min incubation)
| Metabolite | Biotransformation | Relative Abundance (%) |
| M1 | Ester Hydrolysis | 45 |
| M2 | Monohydroxylation (tert-butyl) | 25 |
| M3 | Dihydroxylation | 10 |
| M4 | Ester Hydrolysis + Monohydroxylation | 15 |
| Parent | Unchanged this compound | 5 |
Table 3: Hypothetical Time-Course of this compound Metabolism in Human Hepatocytes
| Time (min) | Parent Remaining (%) | M1 (Ester Hydrolysis) (%) | M2 (Monohydroxylation) (%) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 15 | 10 |
| 30 | 50 | 30 | 20 |
| 60 | 20 | 50 | 30 |
| 180 | <5 | 65 | 30 |
Visualization of Experimental Workflow
The following diagrams, created using the DOT language, visualize the key experimental workflows described in this guide.
Experimental workflow for in vitro metabolism studies.
Workflow for CYP450 reaction phenotyping.
Conclusion
The in vitro metabolism of this compound is characterized by primary metabolic pathways of ester hydrolysis and hydroxylation, leading to the formation of several Phase I metabolites. This technical guide provides a framework for the experimental investigation of its metabolism using human liver microsomes and hepatocytes, along with analytical methodologies for metabolite identification. The provided protocols, data tables, and workflow diagrams serve as a valuable resource for researchers in the fields of forensic science, toxicology, and drug development. Further research is warranted to obtain specific quantitative data for this compound and to fully elucidate the specific cytochrome P450 isozymes involved in its metabolism.
Disclaimer: The quantitative data presented in this document is hypothetical and based on the metabolism of structurally similar compounds. Specific experimental data for this compound was not available in the cited literature at the time of this report.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 4. This compound | Benchchem [benchchem.com]
The Emergence of MDMB-5Br-INACA: A Precursor to a New Wave of Synthetic Cannabinoids
A Technical Guide for Researchers and Drug Development Professionals
October 31, 2025
Introduction
The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel compounds rapidly emerging to circumvent existing legal frameworks. Within the diverse class of synthetic cannabinoid receptor agonists (SCRAs), a notable trend has been the appearance of so-called "precursor" or "tail-less" molecules. One such compound that has gained prominence is MDMB-5Br-INACA, an indazole-3-carboxamide derivative. This technical guide provides an in-depth analysis of this compound's role as a precursor, detailing the synthesis of novel SCRAs, their pharmacological properties, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals working to understand and address the challenges posed by this evolving class of compounds.
This compound itself is characterized as a synthetic cannabinoid, though it is primarily utilized as a precursor in the synthesis of more potent SCRA.[1][2] It has been identified in seized materials and is often sold online in "chemistry kits" alongside the reagents required for its conversion into psychoactive end-products.[3][4] This strategy allows distributors to operate in a legal gray area, as the precursor itself may not be explicitly scheduled.[3] While this compound has been reported to have some psychoactive effects, it is considered to be of relatively low potency as a CB1 agonist compared to its "tailed" counterparts.[3]
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and use in synthetic procedures.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | [5] |
| Molecular Formula | C15H18BrN3O3 | [5] |
| Molar Mass | 368.231 g/mol | [1][3] |
| Appearance | Solid substance | [1] |
| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 0.20 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Synthesis of Novel Synthetic Cannabinoids from this compound
The primary utility of this compound in the illicit drug market is its role as a direct precursor to potent synthetic cannabinoids. The conversion is a straightforward chemical transformation known as N-alkylation, which adds a "tail" to the indazole core, a structural feature crucial for high-affinity binding to cannabinoid receptors.
General Synthetic Workflow
The synthesis of potent SCRAs from this compound can be conceptualized in two main stages: the initial formation of the this compound core and its subsequent N-alkylation.
Experimental Protocol: N-Alkylation of this compound (General Procedure)
The following is a generalized protocol for the N-alkylation of this compound to produce a "tailed" synthetic cannabinoid. Specific reaction conditions may vary depending on the desired alkyl tail.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, 1-bromopentane, 5-bromo-1-pentene)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Quenching solution (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Purification apparatus (e.g., column chromatography setup with silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Deprotonation: Add the base portion-wise to the stirred solution at a controlled temperature (often 0°C to room temperature). The base deprotonates the indazole nitrogen, forming a nucleophilic anion.
-
Alkylation: Slowly add the alkyl halide to the reaction mixture. The reaction is then typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, until analytical monitoring (e.g., thin-layer chromatography or LC-MS) indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of the quenching solution. The aqueous layer is then extracted multiple times with the extraction solvent. The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated synthetic cannabinoid.
Pharmacological Characterization
The addition of the alkyl "tail" to this compound dramatically increases its affinity and efficacy at the cannabinoid receptors, CB1 and CB2. Understanding the pharmacological profile of these novel synthetic cannabinoids is crucial for assessing their potential psychoactivity and toxicity.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, trigger a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, these receptors can also modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. Furthermore, agonist binding can lead to the recruitment of β-arrestins, which play a role in receptor desensitization and can also initiate their own signaling pathways.
Pharmacological Data of this compound and its Derivatives
The following table summarizes the available in vitro pharmacological data for this compound and some of its notable "tailed" derivatives. This data highlights the significant increase in potency at the CB1 receptor after N-alkylation.
| Compound | CB1 Receptor | CB2 Receptor | Reference(s) |
| EC50 (nM) | Emax (%) | Ki (nM) | |
| (S)-MDMB-5Br-INACA | 2203 | 360 (vs CP55,940) | - |
| MDMB-4en-PINACA | 1.88 - 2.47 | 221 - 299 (vs JWH-018) | 0.28 - 3.26 |
| 4F-MDMB-BINACA | 7.39 | - | - |
| ADB-BUTINACA | 6.36 | - | 0.29 |
EC50: Half-maximal effective concentration; Emax: Maximum effect; Ki: Inhibitory constant.
Experimental Protocols for Pharmacological Assays
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding, a key step in receptor desensitization and a signaling pathway in its own right.
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing the ProLink™ (PK)-tagged human CB1 or CB2 receptor and the Enzyme Acceptor (EA)-tagged β-arrestin 2
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% penicillin/streptomycin, and selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and reference agonist (e.g., CP55,940)
-
PathHunter® Detection Reagents
Procedure:
-
Cell Culture and Plating: Culture the PathHunter® cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and plate them in a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Agonist Treatment: Remove the cell culture medium from the assay plate and add the diluted compounds to the wells. Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. While CB1 and CB2 receptors primarily couple to Gi/o, they can also influence intracellular calcium levels through various mechanisms.
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Test compounds and reference agonist
-
Fluorescence plate reader or microscope capable of kinetic reading
Procedure:
-
Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add the test compounds or reference agonist to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the logarithm of the agonist concentration to determine EC50 values.
Conclusion
This compound represents a significant development in the ever-evolving landscape of synthetic cannabinoids. Its role as a readily convertible precursor highlights the adaptability of illicit drug manufacturers in circumventing legislative controls. A thorough understanding of its chemistry, the pharmacology of its derivatives, and the analytical methods for their detection is paramount for the scientific and forensic communities. The detailed protocols and data presented in this technical guide are intended to support the ongoing research efforts to characterize these novel psychoactive substances and mitigate the potential public health risks they pose. Continued vigilance and proactive research are essential to stay ahead of the curve in the dynamic field of new psychoactive substances.
References
- 1. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
The Emergence of MDMB-5Br-INACA: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Novel Psychoactive Substance Precursor
Introduction
A new psychoactive substance (NPS), MDMB-5Br-INACA, has emerged on the global illicit drug market, presenting a unique challenge to forensic and clinical laboratories.[1][2] Classified as a synthetic cannabinoid, it is an indazole-3-carboxamide derivative that has been identified in seized materials across various regions, including Scottish prisons, Belgian customs, and in forensic casework in the United States.[1][2] Notably, this compound has been found misrepresented as other illicit drugs, such as MDMA, highlighting the potential for unintended consumption and adverse health effects.[1][3] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, synthesis, pharmacology, metabolism, and analytical detection.
Chemical Properties and Structure
This compound is characterized by its 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.[1] A key structural feature is the absence of an N-alkyl "tail" group, which is characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1] This has led to its primary role on the illicit market as a precursor for the synthesis of more potent "tailed" analogues.[1][3][4]
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | [1] |
| Molecular Formula | C15H18BrN3O3 | [1][5] |
| Molecular Weight | 368.23 g/mol | [1][5] |
| Canonical SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br | [1] |
| InChI Key | QGEVEXPJOKFMAN-GFCCVEGCSA-N | [1] |
| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 0.20 mg/mL | [6][7] |
| Storage | -20°C | [6][8] |
| Stability | ≥ 5 years | [6][8] |
Synthesis and Role as a Precursor
Forensic intelligence suggests that this compound is sold online, sometimes as part of a "chemistry kit," which includes the necessary reagents to complete the synthesis of a more potent SCRA.[1][3] The synthesis of indazole-3-carboxamide SCRAs generally involves the coupling of the core intermediate, in this case, 5-bromo-1H-indazole-3-carboxylic acid, with the appropriate amine head group, methyl L-tert-leucinate.[1] The final step, often performed by the end-user, is the addition of an alkyl "tail" to the indazole ring, a reaction that completes the synthesis of a highly active cannabinoid.[3][4]
Pharmacology
Despite lacking the traditional alkyl tail, the (S)-enantiomer of this compound has demonstrated activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][9] However, its potency and efficacy vary significantly between the two receptors.
| Receptor | Parameter | Value | Reference |
| CB1 | EC50 | 2203 nM | [1] |
| Efficacy (vs. CP55,940) | 360% | [1] | |
| CB2 | EC50 | 22.5 nM | [1] |
| Efficacy (vs. CP55,940) | 124% | [1] |
These in vitro findings indicate that (S)-MDMB-5Br-INACA is a potent agonist at the CB2 receptor, being approximately 98-fold more potent than at the CB1 receptor.[1] While it exhibits high efficacy at the CB1 receptor, its potency is considered relatively low.[1][3] Compared to its "tailed" counterparts, such as (S)-MDMB-5'Br-BUTINACA, this compound shows decreased potency but increased efficacy at the CB2 receptor.[1][9] The psychoactive effects reported in some cases, despite the low CB1 potency, may be attributable to activity beyond the cannabinoid receptors.[3]
Metabolism
In vitro metabolism studies of this compound and structurally related brominated SCRAs have been conducted using human hepatocytes.[1][2] The primary metabolic pathways identified include ester hydrolysis, with additional metabolites also being formed.[2][10] Glucuronidation has been observed to be more common for tail-less analogs like this compound compared to their tailed counterparts.[2] Importantly, the bromine atom on the indazole core appears to remain intact during metabolism, which can be a useful marker for distinguishing these compounds from their non-brominated analogs in toxicological samples.[2]
Analytical Detection and Experimental Protocols
The identification of this compound in seized materials and biological samples relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilution in methanol.[11]
-
Instrumentation: Agilent 5975 Series GC/MSD System or similar.[11]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[11]
-
Carrier Gas: Helium.[11]
-
Oven Program: Initial temperature of 50°C, ramped at 30°C/min to 340°C.[11]
-
Injection: Splitless injection of 1 µL.[11]
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, with a mass scan range of 40-550 m/z.[11]
-
Retention Time: Approximately 7.82 minutes under the specified conditions.[1][11]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation: Dilution in methanol followed by a 1:100 dilution in the mobile phase.[11]
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or similar.[11]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[11]
-
Mobile Phase: A gradient of ammonium formate (10 mM, pH 3.0) and a methanol/acetonitrile (50:50) mixture.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
QTOF Parameters: TOF MS scan range of 100-510 Da with SWATH® acquisition.[11]
-
Retention Time: Approximately 9.01 minutes under the specified conditions.[1][11]
In Vitro Pharmacological Assays
The pharmacological activity of this compound has been primarily characterized using in vitro assays, such as β-arrestin 2 recruitment and intracellular calcium release assays, to quantify its interaction with cannabinoid receptors.[1][9] These assays are crucial for determining the potency (EC50) and efficacy of the compound at specific receptors.
Conclusion
This compound represents a significant development in the ever-evolving landscape of new psychoactive substances. Its primary role as a precursor for more potent synthetic cannabinoids highlights a shift in the illicit drug market towards "do-it-yourself" synthesis to circumvent legislation.[1][3] While exhibiting some intrinsic pharmacological activity, particularly at the CB2 receptor, its lower potency at the CB1 receptor compared to its "tailed" analogs is a key characteristic.[1] The analytical methods detailed in this guide are essential for the accurate identification of this compound in forensic and clinical settings. Continued research into the metabolism, pharmacology, and toxicology of this and related compounds is critical for public health and safety. Researchers and drug development professionals must remain vigilant to the emergence of such novel precursors and their synthetic end-products.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. MDMB-5'Br-BUTINACA - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. This compound Review | Open Source Chemistry [bbgate.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 11. cfsre.org [cfsre.org]
MDMB-5Br-INACA: A Technical Guide for Researchers
For research, forensic, and drug development professionals.
This technical guide provides a comprehensive overview of MDMB-5Br-INACA, a synthetic compound that has gained attention primarily as a precursor in the synthesis of potent synthetic cannabinoid receptor agonists. While exhibiting some intrinsic activity, its main role in illicit drug markets is as a key intermediate for producing more active substances. This document details its chemical identity, pharmacological profile, and analytical characterization.
Chemical Identity
This compound is an indazole-3-carboxamide derivative. Its formal chemical nomenclature and structure are foundational to its classification and analysis.
-
IUPAC Name: methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2][3][4][5]
Chemical Structure:
Caption: 2D chemical structure of this compound.
Role as a Synthetic Precursor
A critical aspect of this compound is its function as a precursor for creating more potent synthetic cannabinoids.[3][5][7] The core molecule lacks the N-alkyl chain (or "tail") that is characteristic of high-affinity cannabinoid receptor agonists. Illicit manufacturers often perform a final N-alkylation step to convert this compound into compounds like MDMB-5'Br-BUTINACA.[1][8] This two-step synthesis approach may be employed to circumvent legal restrictions on fully formed synthetic cannabinoids.[3]
Caption: Conversion of this compound to a potent agonist.
Pharmacological Profile
This compound demonstrates activity as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] However, its potency is significantly lower than its N-alkylated counterparts, particularly at the CB1 receptor which is primarily responsible for the psychoactive effects of cannabinoids.[1][3]
In Vitro Cannabinoid Receptor Activity
The following table summarizes the in vitro activity of the (S)-enantiomer of this compound from β-arrestin 2 recruitment assays.[1]
| Receptor | Parameter | Value | Reference Compound |
| CB1 | EC₅₀ | 2203 nM | CP55,940 |
| Efficacy | 360% | CP55,940 | |
| CB2 | EC₅₀ | 22.5 nM | CP55,940 |
| Efficacy | 124% | CP55,940 |
Data sourced from in vitro β-arrestin 2 recruitment assays.[1]
The data indicates a 98-fold greater potency at the CB2 receptor compared to the CB1 receptor.[1]
Cannabinoid Receptor Signaling
Activation of cannabinoid receptors by an agonist like this compound initiates a cascade of intracellular events. The diagram below illustrates the canonical G-protein-dependent signaling pathway and the β-arrestin pathway, which is relevant to the pharmacological data presented.
Caption: Simplified cannabinoid receptor signaling pathways.
Analytical Methodologies
The identification and characterization of this compound in seized materials or for research purposes rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are commonly employed.[1][2]
Experimental Protocols
Below are summaries of analytical conditions reported for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) [2]
-
Instrument: Agilent 5975 Series GC/MSD System
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
-
Carrier Gas: Helium (1.46 mL/min)
-
Injection Port Temperature: 265 °C
-
Injection Type: Splitless
-
Mass Scan Range: 40-550 m/z
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [2]
-
Instrument: Sciex TripleTOF® 5600+ system[1]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase:
-
A: Ammonium formate (10 mM, pH 3.0)
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial at 15.5 min
-
Injection Volume: 10 µL
-
TOF MS Scan Range: 100-510 Da
References
- 1. This compound | Benchchem [benchchem.com]
- 2. cfsre.org [cfsre.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H18BrN3O3 | CID 165362085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Review | Open Source Chemistry [bbgate.com]
- 6. GSRS [precision.fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. MDMB-5'Br-BUTINACA - Wikipedia [en.wikipedia.org]
Physicochemical Properties of MDMB-5Br-INACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-5Br-INACA is a synthetic cannabinoid that has been identified in the illicit drug market.[1][2][3] Structurally, it is an indazole-3-carboxamide derivative that is notable for lacking the N-alkyl "tail" common to many potent synthetic cannabinoid receptor agonists.[4] Despite this structural difference, it has been reported to exhibit psychoactive effects.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound in its solid form, based on available scientific literature.
Core Physicochemical Properties
This compound is typically encountered as a solid substance.[2] While specific details regarding its crystalline structure and potential for polymorphism have not been extensively reported in the available literature, some key physicochemical parameters have been characterized.
| Property | Value | Source |
| Molecular Formula | C15H18BrN3O3 | [2] |
| Molar Mass | 368.231 g/mol | [2] |
| Appearance | Solid substance | [2] |
| Melting Point | Undetermined | |
| Polymorphism | Not reported in available literature | |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 5 years at -20°C | [2][5] |
Solubility
The solubility of this compound has been determined in several common laboratory solvents. This information is critical for the preparation of solutions for analytical and in vitro studies.
| Solvent | Solubility | Source |
| DMF | 14 mg/mL | [2][5][6] |
| DMSO | 14 mg/mL | [2][5][6] |
| Ethanol | 14 mg/mL | [2][5][6] |
| PBS (pH 7.2) | 0.20 mg/mL | [2][5][6] |
Experimental Protocols
The characterization of this compound has been primarily achieved through standard analytical techniques employed in forensic and chemical laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of synthetic cannabinoids.[4] A published method for the analysis of this compound specifies the following parameters:
-
Instrument: Agilent 5975 Series GC/MSD System[3]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[3]
-
Carrier Gas: Helium[3]
-
Injection Port Temperature: 265 °C[3]
-
Mass Scan Range: 40-550 m/z[3]
-
Retention Time: 7.82 min[3]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass data, aiding in the unambiguous identification of novel psychoactive substances. The following parameters have been reported for this compound analysis:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[3]
-
Mobile Phase A: Ammonium formate (10 mM, pH 3.0)[3]
-
Injection Volume: 10 µL[3]
-
TOF MS Scan Range: 100-510 Da[3]
-
Retention Time: 9.01 min[3]
Cannabinoid Receptor Signaling
This compound acts as an agonist at both the CB1 and CB2 cannabinoid receptors, though with differing potencies.[4] In vitro studies, such as β-arrestin 2 recruitment assays, have been used to characterize its activity.[4] The (S)-enantiomer is typically the more pharmacologically active form.[4]
Caption: Simplified signaling pathway of this compound at cannabinoid receptors.
Experimental Workflow for Identification
The typical workflow for the identification and characterization of a novel synthetic cannabinoid like this compound from a seized sample involves a series of analytical steps.
Caption: General experimental workflow for the identification of this compound.
References
An In-Depth Technical Guide to the CB1 and CB2 Receptor Activity of MDMB-5Br-INACA
Executive Summary: This technical guide provides a comprehensive overview of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) activity of the synthetic cannabinoid receptor agonist (SCRA), MDMB-5Br-INACA. As a member of the emerging class of brominated indazole carboxamide SCRAs, understanding its pharmacological profile is critical for researchers, scientists, and drug development professionals. This document details the intracellular signaling pathways of CB1 and CB2 receptors, presents available quantitative data on the potency and efficacy of this compound and its structural analogs, and outlines the experimental protocols used for their characterization. A key finding is that while this compound, a "tail-less" analog, retains activity at cannabinoid receptors, its potency is significantly lower than its "tailed" counterparts.[1][2][3] This guide adheres to stringent data presentation and visualization requirements to facilitate clear and rapid comprehension.
Introduction to Cannabinoid Receptors and Synthetic Agonists
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a crucial neuromodulatory system involved in a vast array of physiological processes. CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are predominantly expressed in the immune system, playing a role in inflammatory processes.[4]
Synthetic cannabinoid receptor agonists (SCRAs) are a structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). However, many SCRAs exhibit significantly higher potency and efficacy at the CB1 receptor compared to Δ⁹-THC, which is a partial agonist.[5] This can lead to severe and unpredictable adverse effects. The emergence of novel SCRAs with structural modifications, such as halogenation, represents a continuous challenge for public health and forensic science. This compound is a representative of a new generation of SCRAs, characterized by a bromine substitution on the indazole core and the absence of a traditional alkyl "tail".[1][2][3]
CB1 and CB2 Receptor Signaling Pathways
Both CB1 and CB2 receptors are Class A GPCRs that primarily couple to inhibitory G-proteins of the Gi/o family.[4] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
2.1. G-Protein Dependent Signaling
Upon agonist binding, the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit of the heterotrimeric G-protein. This causes the dissociation of the Gαi-GTP subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced neurotransmitter release and neuronal hyperpolarization.
-
Activation of MAPK Pathway: Both Gαi and Gβγ subunits can contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), which are involved in regulating gene expression and cell proliferation and survival.
2.2. G-Protein Independent Signaling (β-Arrestin Pathway)
Following prolonged agonist stimulation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling, including the activation of the MAPK pathway, independent of G-protein activation. This phenomenon is often referred to as biased signaling, where a ligand may preferentially activate one pathway over another.
Caption: Generalized CB1/CB2 receptor signaling pathways.
Quantitative Receptor Activity Data
Recent in vitro studies have begun to characterize the pharmacological profile of this compound and its analogs. The data presented below were generated using a β-arrestin 2 (βarr2) recruitment assay, which measures a G-protein-independent signaling event, and serves as a robust method for determining agonist potency and efficacy.
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %)¹ |
| (S)-MDMB-5'Br-INACA | CB1 | 1100 | 123% |
| CB2 | >10000 | 124% | |
| (S)-ADB-5'Br-INACA | CB1 | 1480 | 114% |
| CB2 | 1020 | 129% | |
| (S)-MDMB-5'Br-BUTINACA² | CB1 | 10.4 | 148% |
| CB2 | 1.88 | 134% | |
| (S)-ADB-5'Br-BUTINACA² | CB1 | 82.1 | 132% |
| CB2 | 12.3 | 129% | |
| JWH-018 (Reference) | CB1 | 3.3 | 100% |
| CB2 | 1.2 | 100% |
¹ Efficacy (Eₘₐₓ) is expressed relative to the reference agonist JWH-018. ² Tailed analog for comparison. Data sourced from Deventer et al. (2023).[3]
Analysis of Quantitative Data: The data clearly demonstrates that (S)-MDMB-5'Br-INACA retains agonist activity at the CB1 receptor, exhibiting full efficacy.[3] However, its potency is substantially lower (EC₅₀ = 1100 nM) compared to its "tailed" analog, (S)-MDMB-5'Br-BUTINACA (EC₅₀ = 10.4 nM).[3] This suggests that the absence of the terminal tail group significantly reduces binding affinity or the ability to induce the conformational change required for receptor activation.[2][3] Interestingly, at the CB2 receptor, (S)-MDMB-5'Br-INACA shows very low potency, while its tailed counterpart is highly potent.[3] The removal of the bromine atom from the related analog (S)-ADB-INACA also resulted in reduced activity at the CB1 receptor, highlighting the complex structure-activity relationships of these halogenated compounds.[3]
Experimental Protocols
The characterization of novel SCRAs like this compound relies on a suite of in vitro pharmacological assays. These assays are essential for determining a compound's binding affinity, potency, and efficacy at the target receptors.
4.1. Radioligand Binding Assay (for Affinity - Kᵢ)
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are isolated via homogenization and centrifugation.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of various concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a Radioligand Binding Assay.
4.2. β-Arrestin Recruitment Assay (for Potency - EC₅₀ & Efficacy - Eₘₐₓ)
This functional assay measures the ability of a ligand to promote the interaction between the target GPCR and β-arrestin 2. It is a common method for assessing agonist activity, particularly for Gi-coupled receptors.
Methodology:
-
Cell Line: A cell line (e.g., HEK-293) is engineered to co-express the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein linked to a reporter enzyme (e.g., luciferase fragment).
-
Cell Plating: Cells are seeded into microplates and incubated.
-
Compound Addition: The test compound is added to the wells in a range of concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A substrate for the reporter enzyme is added. The recruitment of β-arrestin brings the enzyme components into proximity, generating a measurable signal (e.g., luminescence).
-
Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve. The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values are calculated from this curve, representing the compound's potency and efficacy, respectively.
4.3. GTPγS Binding Assay (for G-Protein Activation)
This functional assay directly measures the first step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Reaction: Agonist binding to the receptor promotes the release of GDP and the binding of [³⁵S]GTPγS to the Gαi subunit.
-
Termination & Separation: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ for G-protein activation.
Caption: Generalized workflow for functional assays.
Conclusion
This compound is a functional agonist at the CB1 receptor, but its characterization as a "tail-less" analog reveals a significant reduction in potency compared to its tailed counterparts.[3] This highlights the critical role of the side chain in high-affinity binding and potent receptor activation. While it retains full efficacy, the micromolar concentrations required for its activity suggest a lower risk profile compared to more potent SCRAs, though this requires further in vivo validation.[3][6] The data underscores the importance of continued pharmacological evaluation of newly emerging SCRAs. The dynamic nature of the illicit drug market, with manufacturers creating novel structures to evade legislation, necessitates a robust and rapid scientific response to characterize these compounds and inform public health and safety initiatives.
References
- 1. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs [biblio.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
Methodological & Application
Application Notes and Protocols for the Detection of MDMB-5Br-INACA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2][3] As with other SCRAs, this compound poses a significant public health concern, and its detection in biological samples is crucial for clinical and forensic toxicology.[3][4] These application notes provide detailed methodologies for the detection and quantification of this compound and its metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Synthetic cannabinoids are a diverse class of compounds that are continuously evolving to circumvent legal restrictions.[1][2] They are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3] However, many SCRAs are more potent and have been associated with severe adverse health effects, including death.[3][4] The analytical detection of these compounds is challenging due to their low concentrations in biological fluids and extensive metabolism.[5]
This document outlines recommended sample preparation techniques and instrumental analysis parameters for the sensitive and specific detection of this compound.
Metabolic Profile of this compound
Understanding the metabolic fate of this compound is essential for selecting appropriate analytical targets, especially in urine, where parent compounds are rarely detected.[6] In vitro studies using human hepatocytes have identified several key metabolic pathways for this compound and structurally similar brominated SCRAs.[1][2]
The primary metabolic transformations include:
-
Ester Hydrolysis: The methyl ester moiety is hydrolyzed to form the corresponding carboxylic acid metabolite. This is a common and major metabolic pathway for many SCRAs containing a methyl ester group.[1][2][7]
-
Mono-hydroxylation: Hydroxylation can occur on the tert-butyl group.[1][2]
-
Glucuronidation: The parent compound or its phase I metabolites can undergo glucuronidation, a phase II metabolic process, to facilitate excretion.[1][2]
Forensic toxicologists are advised to target the ester hydrolysis metabolites of this compound in their analytical methods.[1][2] It is also noteworthy that the bromine atom on the indazole core generally remains intact during metabolism, providing a characteristic isotopic pattern that can aid in identification.[1][2]
Analytical Methods
The most common and reliable methods for the detection and quantification of synthetic cannabinoids in biological samples are LC-MS/MS and GC-MS.[8][9] Immunoassays are available for some classes of synthetic cannabinoids, but their cross-reactivity with newly emerging compounds like this compound is often limited, making them more suitable for preliminary screening rather than confirmation.[6][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of synthetic cannabinoids and their metabolites in biological matrices due to its high sensitivity and specificity.[8][9]
Sample Preparation for Blood and Urine
Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.[11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[11]
Protocol for Solid-Phase Extraction (SPE) of Urine:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of β-glucuronidase solution to deconjugate glucuronidated metabolites.
-
Incubation: Gently mix and incubate the sample at an appropriate temperature and duration as recommended by the enzyme manufacturer.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the hydrolyzed sample to precipitate proteins.
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 5000 rpm for 10 minutes).[12]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., OASIS HLB) sequentially with 2 mL of ethyl acetate, 2 mL of methanol, and 2 mL of distilled water.[12]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[12]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen.[12]
-
Elution: Elute the analytes with two aliquots of 0.5 mL of methanol followed by two aliquots of 0.5 mL of ethyl acetate.[12]
-
Evaporation and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[12]
Protocol for Liquid-Liquid Extraction (LLE) of Blood:
-
Sample Aliquoting: Take a 0.5 mL aliquot of whole blood.
-
Internal Standard Addition: Add an appropriate deuterated internal standard.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., 1-chlorobutane).
-
Mixing: Vortex the mixture for 10-15 minutes.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Instrumental Parameters:
The following table provides typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 3.0 mm, 2.6 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.0[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over several minutes, then return to initial conditions for re-equilibration.[4] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Parent Compound):
Precursor and product ions should be determined by direct infusion of a standard solution.
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 368.06 | To be determined | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of synthetic cannabinoids, particularly for the parent compounds in seized materials or blood samples.[5][8]
Sample Preparation for GC-MS:
Sample preparation for GC-MS is similar to that for LC-MS/MS, typically involving LLE or SPE. Derivatization may be necessary for metabolites containing polar functional groups to improve their volatility and chromatographic performance.
GC-MS Instrumental Parameters:
The following are example GC-MS parameters for the analysis of this compound.[4]
| Parameter | Setting |
| GC Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar[4] |
| Carrier Gas | Helium[4] |
| Inlet Temperature | 265 °C[4] |
| Oven Program | Start at a low temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 340°C).[4] |
| Injection Mode | Splitless[4] |
| Transfer Line Temp | 300 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z[4] |
Quantitative Data Summary
While specific quantitative validation data for this compound in biological matrices is not extensively published, the following table presents typical validation parameters for the analysis of other synthetic cannabinoids using mass spectrometry-based methods. These values can serve as a benchmark for method development and validation for this compound.
| Analytical Method | Matrix | Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Whole Blood | 4F-MDMB-BINACA & metabolites | 0.02 - 0.05 | 0.05 - 0.1 | 0.05 - 10.0 | 83.1 - 97.5 | [12] |
| GC-MS/MS | Blood | 5F-MDMB-PICA | 0.11 | 0.50 | Not specified | 91.40 | [5] |
| LC-MS/MS | Whole Blood | Various SCRAs | 0.675 - 3.375 | 0.675 - 3.375 | Not specified | 88 - 107 | [13] |
| LC-MS/MS | Urine | Various SCRAs | 0.225 - 3.375 | 0.225 - 3.375 | Not specified | 95 - 109 | [13] |
Visualizations
Experimental Workflow for Urine Analysis
Caption: Workflow for the analysis of this compound in urine.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound.
Conclusion
The analytical methods described in these application notes provide a robust framework for the detection and quantification of this compound in biological samples. Given the continuous emergence of new synthetic cannabinoids, it is imperative for laboratories to regularly update their analytical methods and reference libraries to ensure comprehensive screening and accurate identification.[1][2] The use of high-resolution mass spectrometry can also be beneficial for the retrospective analysis of data and the identification of novel metabolites and emerging SCRAs.[14] Researchers and scientists should validate these methods in-house to ensure they meet the specific requirements of their laboratory and the accrediting bodies.
References
- 1. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 3. Monographs [cfsre.org]
- 4. cfsre.org [cfsre.org]
- 5. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 11. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. ojp.gov [ojp.gov]
Application Notes and Protocols for the Identification of MDMB-5Br-INACA via GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-5Br-INACA is a synthetic cannabinoid that has emerged in the global illicit drug market.[1] As a substance with unknown pharmacological and toxicological profiles, its accurate and rapid identification is crucial for forensic laboratories, researchers, and public health officials.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification of synthetic cannabinoids in seized materials.[2][3][4] This document provides a detailed protocol for the identification of this compound using GC-MS, based on established methodologies.
Chemical Information
| Property | Value |
| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[2] |
| Molecular Formula | C15H18BrN3O3[2][5] |
| Molecular Weight | 368.23 g/mol [2][5] |
| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA[1] |
Experimental Protocol: GC-MS Analysis
This protocol is adapted from the methodology reported by the Center for Forensic Science Research and Education (CFSRE).[1]
Sample Preparation
-
For solid materials (e.g., plant-like material, powders): An extraction with a suitable organic solvent such as methanol is required.[6] The complexity of the matrix may necessitate a multi-step extraction process like an acid/base extraction to isolate the analyte of interest.[7]
-
For liquid samples (e.g., e-liquids): A simple dilution with methanol may be sufficient.[1]
-
Reference Standard: A certified reference standard of this compound should be prepared in methanol at a known concentration for comparison.[1]
Instrumentation
The following instrumental parameters have been demonstrated to be effective for the analysis of this compound.[1]
| Parameter | Specification |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent[1] |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent[1] |
| Carrier Gas | Helium at a constant flow of 1.46 mL/min[1] |
| Injection Port Temp. | 265 °C[1] |
| Injection Type | Splitless[1] |
| Injection Volume | 1 µL[1] |
| Oven Program | Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes[1] |
| Transfer Line Temp. | 300 °C[1] |
| MS Source Temp. | 230 °C[1] |
| MS Quadrupole Temp. | 150 °C[1] |
| Mass Scan Range | 40-550 m/z[1] |
Data Analysis and Identification
The identification of this compound is confirmed by comparing the analytical data from the unknown sample to that of a certified reference standard.[2]
-
Retention Time: The retention time of the analyte in the sample chromatogram should match that of the reference standard. A reported retention time for this compound under the specified conditions is approximately 7.82 minutes .[1][2]
-
Mass Spectrum: The electron ionization (EI) mass spectrum of the analyte must be consistent with the mass spectrum of the reference standard. The mass spectrum of this compound is characterized by specific fragmentation patterns, including cleavages of the amide bond and losses from the tert-butyl and methyl ester groups.[2] The presence of a bromine atom will result in a characteristic isotopic pattern in fragments containing it.[2]
Experimental Workflow
Caption: Workflow for the identification of this compound using GC-MS.
Quantitative Data Summary
| Analytical Parameter | Value | Reference |
| Retention Time | 7.82 min | [1][2] |
| Molecular Ion [M] | m/z 367 | [1] |
| Protonated Molecule [M+H] | m/z 368.0604 (Exact Mass) | [1] |
| Mass Scan Range | 40-550 m/z | [1] |
Mass Spectrometric Fragmentation
The mass spectrum of this compound exhibits characteristic fragmentation patterns that are key to its identification. The primary fragmentation involves the cleavage of the amide bond and the loss of the tert-butyl and methyl ester moieties.[2] The isotopic signature of bromine should be evident in fragments that retain this atom. A comprehensive mass spectral library, such as the one provided by Cayman Chemical, can be a valuable resource for comparing fragmentation patterns.[8]
Conclusion
The GC-MS protocol detailed in these application notes provides a reliable method for the identification of this compound in various sample matrices. Adherence to the specified instrumental parameters and careful comparison of retention times and mass spectra with a certified reference standard are essential for accurate and defensible results. As new synthetic cannabinoids continue to emerge, the development and dissemination of robust analytical methods are critical for the forensic and research communities.[1]
References
- 1. cfsre.org [cfsre.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 4. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cfsre.org [cfsre.org]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Quantification of MDMB-5Br-INACA using LC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-5Br-INACA is a synthetic cannabinoid that has emerged in the novel psychoactive substances (NPS) market.[1][2] As with many synthetic cannabinoids, it is important for forensic and research laboratories to have reliable analytical methods for its identification and quantification. This document provides a detailed protocol for the quantification of this compound in various matrices using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This high-resolution mass spectrometry technique allows for both sensitive detection and confident identification of the analyte.[3] While little is known about the specific activity, potency, and toxicity of this compound, it is classified as a synthetic cannabinoid and is expected to have psychoactive effects similar to THC.[1][2]
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for a validated LC-QTOF-MS method for this compound. These values are based on typical performance for the analysis of other synthetic cannabinoids and should be used as a guideline.[4][5][6] End-users must perform their own method validation to establish performance in their laboratory.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Shimadzu Nexera XR UHPLC or equivalent |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[1] |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0[1] |
| Mobile Phase B | Methanol/acetonitrile (50:50)[1] |
| Gradient | Initial: 95% A, 5% B; hold for 0.5 min. Ramp to 5% A, 95% B over 13 min. Hold at 95% B for 2 min. Return to initial conditions over 0.5 min and re-equilibrate for 2 min.[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| Autosampler Temperature | 15 °C[1] |
Table 2: QTOF-MS Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex TripleTOF® 5600+ or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| TOF MS Scan Range | 100-510 Da[1] |
| Collision Energy | 35 ± 15 eV[1] |
| Source Temperature | 600 °C[1] |
| Expected [M+H]+ | m/z 368.0604 |
Table 3: Method Validation Parameters (Representative)
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocols
Standard and Sample Preparation
a. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
b. Sample Preparation (from seized material or biological matrix):
-
Solid Materials: Accurately weigh 10 mg of the homogenized material. Add 10 mL of methanol, vortex for 2 minutes, and sonicate for 10 minutes. Centrifuge at 3000 rpm for 10 minutes. Dilute the supernatant as needed with methanol to fall within the calibration range.
-
Biological Matrices (e.g., Blood, Urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove matrix interferences.
-
SPE Protocol (General):
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the sample (pre-treated with a buffer if necessary).
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
-
LLE Protocol (General):
-
To 1 mL of sample, add a suitable buffer and an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-QTOF-MS Analysis
-
Set up the LC-QTOF-MS system with the parameters outlined in Tables 1 and 2.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the QC samples and unknown samples.
-
Process the data using the instrument's software. Create a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify the amount of this compound in the unknown samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathway of this compound at cannabinoid receptors.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. research.unipd.it [research.unipd.it]
Application Notes and Protocols for the Analysis of MDMB-5Br-INACA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of MDMB-5Br-INACA from various matrices for analytical testing. The included protocols are based on established methods for synthetic cannabinoids and aim to deliver reliable and reproducible results for qualitative and quantitative analysis.
I. Analysis of Seized Materials
This compound has been identified in various seized materials, including plant-like substances, powders, and impregnated papers.[1] The primary goal of sample preparation for these matrices is the efficient extraction of the analyte from the bulk material for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1]
A. Extraction from Plant Material and Impregnated Paper
A common and straightforward method for extracting this compound from herbal mixtures and paper is solvent extraction, typically using methanol.[1][2] For a structurally similar synthetic cannabinoid, 5F-MDMB-PINACA, a single extraction with methanol has been shown to recover over 83% of the compound, with three consecutive extractions yielding over 98% recovery.[3][4]
Protocol: Methanol Extraction of this compound from Plant/Paper Samples
-
Sample Preparation: Homogenize the seized plant material. For paper samples, cut a representative portion.
-
Extraction: Accurately weigh approximately 10 mg of the homogenized plant material or paper into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the sample for 1 minute.
-
Ultrasonicate the sample for 10 minutes to ensure thorough extraction.[2]
-
Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the solid material.[2]
-
Collection: Carefully transfer the methanol supernatant to a clean vial for analysis.
-
Analysis: The extract is now ready for instrumental analysis (e.g., GC-MS, LC-MS). For some LC-MS applications, a further 1:100 dilution of the extract in the mobile phase may be necessary.[1]
Quantitative Data for Methanol Extraction of a Structurally Similar Compound (5F-MDMB-PINACA) from Paper [3][4]
| Parameter | Value |
| Recovery (1 extraction) | >83% |
| Recovery (3 extractions) | >98% |
| Limit of Detection (LOD) | 0.059 ng/mL |
| Limit of Quantification (LOQ) | 0.18 ng/mL |
II. Analysis of Biological Matrices
The detection of this compound in biological samples is crucial for clinical and forensic toxicology. The choice of sample preparation technique depends on the matrix (e.g., blood, urine, oral fluid) and the subsequent analytical method. Due to rapid metabolism, parent synthetic cannabinoids are often found in low concentrations in biological fluids.[5]
A. Extraction from Whole Blood
For the analysis of synthetic cannabinoids in whole blood, protein precipitation is a common and effective sample preparation technique to remove interfering macromolecules.
Protocol: Protein Precipitation for this compound in Whole Blood
This protocol is adapted from a validated method for 182 novel psychoactive substances, including numerous synthetic cannabinoids, in whole blood.[6][7]
-
Sample Preparation: Pipette 500 µL of whole blood into a centrifuge tube.
-
Internal Standard: Add the internal standard solution.
-
Precipitation: Add 1.5 mL of cold acetonitrile to the sample.
-
Mixing: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the analytical method.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Quantitative Data for a Validated Protein Precipitation Method for Synthetic Cannabinoids in Whole Blood [6][7]
| Parameter | Value Range |
| Linearity | 0.25–10 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision | <15% CV |
B. Extraction from Urine
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of synthetic cannabinoids and their metabolites from urine. This method provides cleaner extracts compared to simple liquid-liquid extraction.
Protocol: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is based on a validated method for the simultaneous determination of 11 synthetic cannabinoids in rat urine using an Oasis HLB SPE cartridge.[8]
-
Sample Pre-treatment: To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge with 3 mL of methanol followed by 6 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Elution: Elute the analytes with 4 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of acetonitrile for LC-MS/MS analysis.
Quantitative Data for a Validated SPE Method for Synthetic Cannabinoids in Urine [8]
| Parameter | Value Range |
| Recovery | 69.90% – 118.39% |
| Limit of Quantification (LOQ) | 0.01 – 0.1 ng/mL |
| Linearity (R²) | 0.993 – 0.999 |
C. Extraction from Oral Fluid
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient method for the extraction of synthetic cannabinoids from oral fluid.
Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Oral Fluid
This protocol is adapted from a validated method for twelve synthetic cannabinoids in oral fluid.[9]
-
Sample Preparation: Use 200 µL of oral fluid (mixed with collection buffer if applicable).
-
Extraction:
-
Add 200 µL of ice-cold acetonitrile (as a dispersive solvent) to the sample and vortex.
-
Add 100 µL of ethyl acetate (as an extraction solvent) and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the sample at high speed for 5 minutes to separate the layers.
-
Collection: Carefully collect the organic layer (bottom layer) for analysis.
-
Analysis: Inject the collected organic phase directly into the LC-MS/MS system.
Quantitative Data for a Validated DLLME Method for Synthetic Cannabinoids in Oral Fluid [9]
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.5 – 2 ng/mL |
| Limit of Quantification (LOQ) | 1 – 2 ng/mL |
| Precision (Within-run) | <11.3% CV |
| Precision (Between-run) | <12.6% CV |
| Accuracy | <15.8% |
III. Experimental Workflows
Caption: Workflow for Methanol Extraction from Seized Materials.
Caption: Workflow for Protein Precipitation from Whole Blood.
Caption: Workflow for Solid-Phase Extraction from Urine.
Caption: Workflow for DLLME from Oral Fluid.
References
- 1. cfsre.org [cfsre.org]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic cannabinoids receptor agonists in oral fluid: development of a dispersive liquid-liquid microextraction (DLLME) method with liquid chromatography-mass spectrometry detection. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for MDMB-5Br-INACA in Cannabinoid Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-5Br-INACA is classified as a synthetic cannabinoid, a class of compounds known for their interaction with the cannabinoid receptors CB1 and CB2.[1] As a relatively new entity, detailed characterization of its pharmacological profile is essential for understanding its potential effects. These application notes provide detailed protocols for researchers to assess the functional activity of this compound at cannabinoid receptors using established in vitro functional assays.
The primary targets for synthetic cannabinoids are the G-protein coupled receptors (GPCRs), CB1 and CB2.[2][3] Activation of these receptors, primarily through Gαi/o proteins, leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestins.[3][4] The following protocols will enable the characterization of this compound's potency and efficacy in initiating these signaling pathways.
Data Presentation
Quantitative data from the described functional assays should be summarized for clear comparison. The following tables provide a template for presenting key pharmacological parameters for this compound and reference compounds.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | Experimental Value | Experimental Value |
| CP-55,940 (Control) | Reference Value | Reference Value |
| JWH-018 (Control) | Reference Value | Reference Value |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | CB1 EC₅₀ (nM) | CB1 Eₘₐₓ (%) | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| CP-55,940 (Control) | Reference Value | 100 | Reference Value | 100 |
| THC (Control) | Reference Value | Reference Value | Reference Value | Reference Value |
Table 3: Adenylyl Cyclase Modulation (cAMP Assay)
| Compound | CB1 IC₅₀ (nM) | CB1 % Inhibition | CB2 IC₅₀ (nM) | CB2 % Inhibition |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| CP-55,940 (Control) | Reference Value | Reference Value | Reference Value | Reference Value |
| WIN 55,212-2 (Control) | Reference Value | Reference Value | Reference Value | Reference Value |
Table 4: β-Arrestin 2 Recruitment Assay
| Compound | CB1 EC₅₀ (nM) | CB1 Eₘₐₓ (%) | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| JWH-018 (Control) | Reference Value | 100 | Reference Value | 100 |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
This compound.
-
CP-55,940 (unlabeled, for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[5]
-
96-well plates.
-
Unifilter GF/B filter plates and cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine 5 µg of CB1 or CB2 membrane fractions, a fixed concentration of [³H]CP-55,940 (e.g., 0.05–4 nM), and varying concentrations of this compound.[5]
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled CP-55,940 (e.g., 5,000 nM).[5]
-
Incubate the plates at 30°C for 1 hour with gentle shaking.[5]
-
Terminate the reaction by rapid filtration through the Unifilter GF/B filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate Ki values using non-linear regression analysis (e.g., using GraphPad Prism software).
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following agonist binding to the CB1 or CB2 receptor.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
This compound.
-
GTPγS (unlabeled, for non-specific binding).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
96-well plates.
-
Filter plates and harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add membrane preparations (10-20 µ g/well ), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay determines the effect of this compound on adenylyl cyclase activity, which is typically inhibited by CB1 and CB2 receptor activation.
Materials:
-
CHO cells stably transfected with the human CB1 or CB2 receptor.[6]
-
This compound.
-
Forskolin.[6]
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7][8]
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the transfected cells into 96-well or 384-well plates and incubate overnight.
-
Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM) to induce cAMP production.[6]
-
Incubate at 37°C for 30 minutes.[7]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the concentration-response curves and determine the IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key step in receptor desensitization and signaling.[2][9]
Materials:
-
Cells engineered to express the CB1 or CB2 receptor fused to a reporter fragment and β-arrestin 2 fused to a complementary reporter fragment (e.g., PathHunter® or Tango™ assay systems).[3][9]
-
This compound.
-
Assay medium.
-
384-well plates.[3]
-
Detection reagents for the specific assay system.
-
Luminescence plate reader.
Procedure:
-
Harvest and dilute the cells in the assay medium to the desired density.
-
Dispense the cell suspension into 384-well plates.[3]
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 90 minutes at 37°C and 5% CO₂.[3]
-
Allow the plates to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes in the dark at room temperature.[3]
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.
Visualizations
Caption: G-Protein signaling pathway for CB1/CB2 receptor activation.
Caption: Experimental workflow for β-arrestin 2 recruitment assay.
Caption: Logical flow of the cAMP accumulation assay.
References
- 1. cfsre.org [cfsre.org]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
MDMB-5Br-INACA solubility in DMSO, ethanol, and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of MDMB-5Br-INACA, a synthetic cannabinoid precursor. The following sections include quantitative solubility data in various common laboratory solvents, detailed protocols for preparing stock solutions and determining solubility, and a workflow for solubility assessment.
Physicochemical Properties
This compound is classified as a synthetic cannabinoid and is often used as a precursor in the synthesis of other synthetic cannabinoids.[1][2] It presents as a solid substance and for long-term storage, a temperature of -20°C is recommended to maintain its stability for at least five years.[1][2]
| Property | Value |
| Molecular Formula | C₁₅H₁₈BrN₃O₃ |
| Molar Mass | 368.231 g/mol [1] |
| Appearance | Solid Substance[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 5 years[1] |
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents and an aqueous buffer solution. The data is summarized in the table below for easy comparison.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL[1][2][3][4] |
| Ethanol | 14 mg/mL[1][2][3][4] |
| Dimethylformamide (DMF) | 14 mg/mL[1][2][3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.20 mg/mL[1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a specific mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of this compound (Molar Mass = 368.231 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution with 3.68 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for several minutes to ensure complete dissolution. Gentle warming of the tube to 37°C and sonication in an ultrasonic bath can aid in dissolving the compound.[3]
-
Storage: Once dissolved, store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer, such as PBS (pH 7.2), using the shake-flask method. This method is a traditional and reliable technique for measuring the solubility of sparingly soluble compounds.
Materials:
-
This compound solid
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of PBS (pH 7.2) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a thermostatically controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After the equilibration period, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect a sample from the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility measurements.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC. Construct a calibration curve with known concentrations of the compound to accurately determine the solubility.
-
Data Analysis: The concentration determined from the analytical measurement represents the equilibrium solubility of this compound in PBS at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Application Notes and Protocols for MDMB-5Br-INACA: Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and stability assessment of MDMB-5Br-INACA. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of research findings.
Storage and Handling
Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on available data.
Solid Form
This compound in its solid form should be stored in a tightly sealed container, protected from light and moisture.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Stability Period |
| Temperature | -20°C | ≥ 5 years[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage | Not specified |
| Light | Store in the dark (amber vial) | Not specified |
Solution Form
Once dissolved, the stability of this compound is more limited. Stock solutions should be prepared in appropriate solvents and stored under specific conditions to minimize degradation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -80°C | Anhydrous DMSO or Ethanol | Up to 6 months[2] |
| -20°C | Anhydrous DMSO or Ethanol | Up to 1 month[2] |
Note: For aqueous solutions, such as those prepared in PBS (pH 7.2), it is advisable to prepare them fresh for immediate use due to the potential for hydrolysis. The solubility in PBS is significantly lower (0.20 mg/ml) compared to organic solvents.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.[2]
Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis. Understanding its stability profile is essential for interpreting analytical results and for the development of stable formulations.
Potential Degradation Pathways
The primary known degradation pathway for this compound is the hydrolysis of the methyl ester group, which results in the formation of the corresponding carboxylic acid metabolite. This reaction can be catalyzed by the presence of strong bases[3] or enzymes. In vitro metabolism studies have confirmed that ester hydrolysis is a significant metabolic route for this compound and similar synthetic cannabinoids. The bromine atom on the indazole core has been observed to be stable during in vitro metabolism.[3]
Below is a diagram illustrating the likely hydrolytic degradation of this compound.
Caption: Hydrolytic degradation of this compound.
Experimental Protocols
The following protocols are designed to assess the stability of this compound. They are based on established analytical methods for the detection and quantification of this compound.
Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with a QTOF-MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 24 hours.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
After the specified time points, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating LC-MS method (see Protocol 3.2).
-
Analyze an unstressed control sample for comparison.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound.
-
Stability-Indicating LC-QTOF-MS Method
This method is suitable for the separation and quantification of this compound and its potential degradation products.
Table 3: LC-QTOF-MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[2] |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in water[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min[2] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL[2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| TOF MS Scan Range | 100-510 Da[2] |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325°C |
Workflow for Stability Testing:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Detection of MDMB-5Br-INACA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) detection of MDMB-5Br-INACA in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
A1: this compound is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent synthetic cannabinoids.[1][2] Its detection can be challenging due to its presence in complex matrices such as biological fluids (blood, urine, oral fluid), hair, and herbal mixtures. These matrices contain numerous endogenous compounds that can interfere with the analysis, leading to issues like ion suppression or enhancement, co-eluting peaks, and high background noise, a phenomenon known as matrix effects.[3][4]
Q2: What is the typical sample preparation for the GC-MS analysis of this compound?
A2: For simple matrices like seized materials, a straightforward dilution in a solvent such as methanol may be sufficient.[5] However, for complex matrices, more extensive sample preparation is required to remove interferences and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent. SPE can provide cleaner extracts compared to LLE.[6]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile is a quick and simple way to clean up the sample.
Q3: What are the recommended GC-MS parameters for this compound analysis?
A3: A specific GC-MS method for the analysis of a reference standard of this compound has been reported with the following parameters:
-
Instrument: Agilent 5975 Series GC/MSD System
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
-
Carrier Gas: Helium (Flow: 1.46 mL/min)
-
Temperatures:
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
-
Oven Program: 50 °C for 0 min, then ramp at 30 °C/min to 340 °C and hold for 2.3 min.
-
Injection: 1 µL, splitless
-
MS Scan Range: 40-550 m/z
-
Retention Time: Approximately 7.82 min[5]
Q4: What are the expected metabolites of this compound in biological samples?
A4: The in vitro metabolism of this compound and structurally similar synthetic cannabinoids involves several biotransformations. Key metabolic pathways include ester hydrolysis, hydroxylation of the tert-butyl group, and glucuronidation. The detection of these metabolites can be crucial for confirming the intake of the parent compound in toxicological analyses.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active sites in the GC system: The analyte may be interacting with active sites in the injector liner, column, or detector. This is a common issue with polar or halogenated compounds.
-
Column contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.
-
Improper column installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak distortion.[7]
-
Solvent-phase mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak shape issues.[8]
Solutions:
-
Use a deactivated liner: Employ a glass wool liner that has been deactivated to minimize interactions with the analyte.
-
Column maintenance: Trim the first few centimeters of the column to remove contaminants. If the problem persists, the column may need to be replaced.
-
Proper column installation: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
Solvent and phase selection: Use a solvent that is compatible with the stationary phase of the column.
Problem 2: Low Sensitivity or No Peak Detected
Possible Causes:
-
Inefficient extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix.
-
Matrix effects: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source.
-
Analyte degradation: this compound may be degrading in the hot injector or on the column.
-
Instrumental issues: Leaks in the system, a contaminated ion source, or a failing detector can all lead to low sensitivity.
Solutions:
-
Optimize extraction: Experiment with different extraction solvents, pH adjustments, and SPE sorbents to improve recovery.
-
Improve cleanup: Incorporate additional cleanup steps in your sample preparation to remove more matrix interferences.
-
Lower injector temperature: If thermal degradation is suspected, try reducing the injector temperature.
-
System maintenance: Perform a leak check, clean the ion source, and verify detector performance.
Problem 3: High Background Noise or Co-eluting Peaks
Possible Causes:
-
Matrix interferences: Complex matrices inherently contain many compounds that can be co-extracted and produce a high background or interfering peaks.
-
Contamination: Contamination can come from the sample itself, the extraction solvents, or the GC-MS system (e.g., column bleed, septum bleed).
Solutions:
-
Selective extraction: Use a more selective sample preparation method, such as SPE with a sorbent specifically chosen for cannabinoids.
-
Use high-purity solvents: Ensure all solvents used in sample preparation and analysis are of high purity.
-
Instrument bake-out: Bake out the column and injector to remove contaminants.
-
Use of GC-MS/MS: A triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can significantly improve selectivity and reduce background noise by monitoring specific precursor-to-product ion transitions.
Experimental Protocols
Protocol 1: Extraction of this compound from Blood
This protocol is a general procedure for the extraction of synthetic cannabinoids from blood and should be optimized and validated for this compound.
-
Sample Preparation: To 1 mL of whole blood, add an internal standard.
-
Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 3 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general procedure for the SPE of synthetic cannabinoids from urine.
-
Sample Pre-treatment: To 2 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0). If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage.
-
SPE Column Conditioning: Condition a polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for GC-MS analysis.
Data Presentation
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids in various matrices. Note that the data for matrices other than seized materials are for structurally similar compounds and should be used as a guide for method development and validation for this compound.
Table 1: GC-MS Method Parameters for this compound in Seized Material [5]
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium (1.46 mL/min) |
| Injection Port Temp. | 265 °C |
| Oven Program | 50°C (0 min), 30°C/min to 340°C (2.3 min) |
| Injection Mode | Splitless |
| MS Scan Range | 40-550 m/z |
| Retention Time | ~7.82 min |
Table 2: Representative Quantitative Data for Synthetic Cannabinoids in Complex Matrices (GC-MS/MS) [4][6]
| Matrix | Analyte | LOD (ng/mL) | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Blood | 5F-MDMB-PICA | 0.11 | 0.50 | 0.5 - 500 | 91.4 (SPE) | 15 (SPE) |
| Hair | MDMB-4en-PINACA | 10 (pg/mg) | 20 (pg/mg) | 20 - 1000 (pg/mg) | >85 | <15 |
| Oral Fluid | 5F-ADB | 10 (µg/L) | 20 (µg/L) | 20 - 250 (µg/L) | 89 - 124 | Not Specified |
| Urine | JWH-018 Metabolite | ~0.1 | ~0.5 | 0.5 - 100 | >80 (SPE) | <20 |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling pathway activated by synthetic cannabinoids like this compound.
GC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. International Journal of Medicine in Developing Countries [ijmdc.com]
- 4. researchgate.net [researchgate.net]
- 5. cfsre.org [cfsre.org]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
Overcoming peak tailing of MDMB-5Br-INACA in liquid chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing of MDMB-5Br-INACA in liquid chromatography (LC).
Troubleshooting Guide: Overcoming Peak Tailing
This section offers a step-by-step approach to diagnosing and resolving asymmetrical peaks in the analysis of this compound.
Question: My chromatogram for this compound shows significant peak tailing. What is the primary cause and where should I start troubleshooting?
Answer: Peak tailing for this compound, an indazole-3-carboxamide derivative, is most commonly caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase of the LC column.[1][2] This interaction leads to a secondary, stronger retention mechanism that causes the peak to tail.[1]
Your troubleshooting should begin by addressing the chemical interactions through mobile phase modifications, as this is often the most effective and least disruptive approach.
A logical workflow for troubleshooting this issue is outlined below.
Question: How do I properly modify the mobile phase to reduce peak tailing for a basic compound like this compound?
Answer: Modifying the mobile phase is a primary strategy to minimize unwanted silanol interactions.[3] This can be achieved by adjusting the pH or using additives that compete for the active sites on the stationary phase.
The diagram below illustrates how mobile phase modifiers can prevent this compound from interacting with residual silanol groups.
Recommended Mobile Phase Modifications
| Strategy | Recommended Additive/Change | Typical Concentration | Mechanism of Action | Suitability |
| Lower pH | Formic Acid or Acetic Acid | 0.1% (v/v) | Protonates silanol groups, minimizing their ability to interact with the basic analyte.[2] | LC-MS compatible.[2] |
| Increase Ionic Strength | Ammonium Formate or Ammonium Acetate | 10-25 mM | The buffer ions shield the silanol groups, reducing secondary interactions.[2] | LC-MS compatible at concentrations <10 mM.[2] |
| Use a Sacrificial Base | Triethylamine (TEA) | 0.1% to 0.5% (v/v) | The basic additive preferentially interacts with the acidic silanol sites, effectively blocking them from the analyte.[1][4] | Not ideal for LC-MS due to ion suppression. Best for UV detection. |
Experimental Protocols
Protocol 1: Preparation of an Acidified Mobile Phase for LC-MS
This protocol describes the preparation of a mobile phase designed to reduce peak tailing of basic compounds like this compound.
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of high-purity (e.g., 18 MΩ·cm) water into a clean 1 L glass mobile phase bottle.
-
Using a micropipette, add 1.0 mL of LC-MS grade formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate the solution for 10-15 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile or methanol into a separate 1 L bottle.
-
Add 1.0 mL of LC-MS grade formic acid.
-
Cap and mix thoroughly. Sonicate for 10-15 minutes.
-
-
System Equilibration:
-
Flush the LC system, including the pump, lines, and injector, with the new mobile phase.
-
Equilibrate the analytical column with the initial gradient conditions for at least 15-20 column volumes before injecting the sample.
-
Protocol 2: Sample Preparation and Diluent Selection
This protocol ensures the sample is prepared in a manner that minimizes peak distortion.
-
Stock Solution:
-
Working Solution:
-
The ideal diluent for the working solution is the initial mobile phase of your gradient.[7][8]
-
If using a 95:5 Water:Acetonitrile starting condition, prepare your sample dilutions in a pre-mixed solution of 95:5 Water:Acetonitrile.
-
Avoid dissolving the sample in a solvent significantly stronger (e.g., 100% acetonitrile) than the mobile phase, as this can cause peak distortion.[7]
-
-
Filtration:
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could block the column frit.[9]
-
Frequently Asked Questions (FAQs)
Q1: Can column choice affect peak tailing for this compound?
A1: Absolutely. Modern columns are designed to minimize silanol interactions. For basic compounds, consider using:
-
Type B Silica Columns: These are made with higher purity silica that has fewer acidic silanol groups and trace metal contaminants.[1]
-
End-Capped Columns: These columns have had most of the residual silanol groups chemically deactivated, which is highly effective at reducing tailing for basic analytes.[1]
-
Hybrid Stationary Phases: These combine silica and organic polymers, offering better pH stability and reduced silanol activity.[1]
Q2: I've modified my mobile phase, but I still see some tailing. What should I check next?
A2: If mobile phase optimization doesn't fully resolve the issue, consider these factors:
-
Column Overload: Tailing can occur if the amount of sample injected is too high for the column's capacity.[3] Try reducing the injection volume or diluting your sample.[7]
-
Column Contamination or Degradation: The column may be contaminated or have developed a void at the inlet.[7][10] Try flushing the column with a strong solvent or backflushing it (if the manufacturer allows). If performance doesn't improve, the column may need replacement.[7][9]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[2][7] Ensure all fittings are secure and use tubing with a small internal diameter.[7]
Q3: Does the sample injection solvent really matter that much?
A3: Yes. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, leading to distorted peaks.[7] Always aim to dissolve your sample in a solvent that is as close as possible in composition and strength to your initial mobile phase.[8]
Q4: Can increasing the column temperature help with peak tailing?
A4: Sometimes, yes. Increasing the column temperature (e.g., to 40-50°C) can improve mass transfer kinetics and reduce solvent viscosity, which may lead to sharper peaks.[11] However, it can also alter selectivity and is generally a secondary optimization step after addressing chemical interactions via the mobile phase.
The experimental workflow from sample preparation to data analysis is visualized below.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: MDMB-5Br-INACA Stock Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice for handling and storing MDMB-5Br-INACA to ensure the stability and integrity of your stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For optimal dissolution, it is recommended to use dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[1][2][3] It has very low solubility in aqueous solutions like PBS.[1][2][3]
Q2: What are the best practices for preparing a stock solution?
A2: To prepare a stock solution, select an appropriate solvent based on the solubility data.[1] If the compound is slow to dissolve, you can gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[1] Always use the batch-specific molecular weight provided on the product vial for accurate molarity calculations.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For maximum stability, stock solutions should be stored in tightly sealed vials at low temperatures. Storage at -20°C is recommended for short-term use (up to one month), while storage at -80°C is suitable for long-term use (up to six months).[1] It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] The solid form of this compound is stable for at least five years when stored at -20°C.[2][3]
Q4: How long can I store my stock solutions?
A4: The stability of this compound in solution is time and temperature-dependent.
-
At -80°C: Use within 6 months.[1]
-
At -20°C: Use within 1 month.[1] Beyond these periods, it is recommended to perform a quality control check or prepare a fresh stock solution.
Q5: What are the visual signs of instability or degradation in my stock solution?
A5: Visual indicators of potential instability include:
-
Cloudiness or Precipitation: This may indicate that the compound is coming out of solution, which can be caused by solvent evaporation, temperature fluctuations, or the introduction of water.
-
Color Change: Any noticeable change in the color of the solution may suggest chemical degradation.
Q6: What are the likely degradation pathways for this compound in solution?
A6: While specific degradation pathways for this compound in solution are not extensively documented, similar synthetic cannabinoids with a methyl ester group are susceptible to hydrolysis.[4][5] This process would cleave the methyl ester to form a carboxylic acid metabolite, especially in the presence of water or under non-neutral pH conditions. Amide hydrolysis is another potential degradation pathway.[4]
Quantitative Data Summary
The following tables provide a quick reference for the solubility and recommended storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration |
|---|---|
| DMF (Dimethylformamide) | 14 mg/mL[2][3] |
| DMSO (Dimethyl Sulfoxide) | 14 mg/mL[2][3] |
| Ethanol | 14 mg/mL[2][3] |
| PBS (pH 7.2) | 0.20 mg/mL[2][3] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|
| -20°C | Up to 1 month[1] | Suitable for short-term storage. |
| -80°C | Up to 6 months[1] | Recommended for long-term stability. |
| General Tip | N/A | Prepare single-use aliquots to prevent repeated freeze-thaw cycles.[1] |
Troubleshooting Guide
Use this guide to address common issues encountered with this compound stock solutions.
-
Issue: My compound will not fully dissolve.
-
Possible Cause: The concentration may be too high for the chosen solvent, or dissolution is slow.
-
Solution:
-
-
Issue: I see precipitation in my stock solution after storage.
-
Possible Cause: The compound may have crashed out of solution due to temperature changes or solvent evaporation from a poorly sealed vial.
-
Solution:
-
Attempt to redissolve the precipitate by warming the solution to 37°C and vortexing or sonicating.[1]
-
Ensure vials are sealed tightly with appropriate caps to prevent solvent evaporation.
-
If using a solvent like DMSO that freezes at a higher temperature, ensure it has fully thawed and the solution is homogeneous before use.
-
-
-
Issue: I suspect my compound has degraded, leading to inconsistent experimental results.
-
Possible Cause: The stock solution may be old, stored improperly, or contaminated.
-
Solution:
-
Prepare a fresh stock solution from solid material.
-
Perform an analytical check on the suspect stock solution using methods like LC-MS or GC-MS to confirm its purity and concentration. Compare the results against a freshly prepared standard.
-
Review your storage and handling procedures to ensure they align with the recommendations (aliquoting, temperature, etc.).
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common stock solution issues.
Caption: Troubleshooting decision tree for this compound solutions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using LC-QTOF-MS
This protocol outlines a method to assess the stability of this compound in a stock solution over time.
1. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Ammonium formate
-
High-purity water
-
Calibrated analytical balance and pipettes
-
Autosampler vials
2. Stock Solution Preparation:
-
Accurately weigh this compound and dissolve in methanol to prepare a 1 mg/mL primary stock solution.
-
From this, prepare a 10 µg/mL working solution in methanol.
3. Experimental Workflow:
-
Dispense aliquots of the 10 µg/mL working solution into multiple autosampler vials.
-
Establish a time-zero (T=0) analysis by immediately analyzing one aliquot.
-
Store the remaining aliquots under desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze aliquots at subsequent time points (e.g., 24h, 48h, 1 week, 1 month).
-
Prepare a fresh standard for comparison at each time point.
4. LC-QTOF-MS Instrumental Parameters (based on published methods[6]):
-
Instrument: Sciex TripleTOF® 5600+ or equivalent.[6]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[6]
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in water.[6]
-
Mobile Phase B: 50:50 Methanol/Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: Start with 5% B, ramp to 95% B over 13 minutes.[6]
-
Injection Volume: 10 µL.[6]
-
MS Scan Range: 100-510 Da.[6]
5. Data Analysis:
-
Monitor the peak area of the parent compound (this compound, expected retention time ~9.01 min[6]) at each time point.
-
Calculate the percentage of the remaining compound relative to the T=0 sample. A significant decrease (>10-15%) indicates degradation.
-
Screen for the appearance of new peaks that may represent degradation products (e.g., the carboxylic acid from ester hydrolysis).
Stability Study Workflow Diagram
Caption: Workflow for an experimental stability study of this compound.
Pharmacological Context: Signaling Pathway
This compound is a synthetic cannabinoid that acts as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[7] It displays a significantly higher potency for the CB2 receptor, with an EC50 of 22.5 nM, compared to its 2203 nM potency at the CB1 receptor.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Generalized Cannabinoid Receptor Signaling
The diagram below illustrates the canonical signaling pathway initiated by the activation of cannabinoid receptors.
Caption: Simplified Gi/o-coupled signaling pathway for cannabinoid receptors.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound Review | Open Source Chemistry [bbgate.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 5. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. This compound | Benchchem [benchchem.com]
Minimizing matrix effects in the analysis of MDMB-5Br-INACA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of MDMB-5Br-INACA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a synthetic cannabinoid that is structurally similar to other known synthetic cannabinoids.[1] As a synthetic cannabinoid precursor, it is intended for research and forensic applications.[2] The analysis of this compound, particularly in biological matrices, can be challenging due to its physicochemical properties and the potential for matrix effects, which can interfere with accurate quantification.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. In the context of LC-MS/MS analysis of this compound, matrix components from biological samples like blood, urine, or oral fluid can suppress or enhance the ionization of the target analyte. This leads to inaccurate and unreliable quantitative results, manifesting as poor reproducibility, decreased sensitivity, and inaccurate measurements.
Q3: What are the common analytical techniques used for this compound?
A3: The most common analytical techniques for the identification and quantification of this compound and other synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS is often preferred for its high sensitivity and specificity in complex matrices.
Q4: How can I prepare my samples to minimize matrix effects?
A4: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique to separate the analyte from interfering matrix components.
-
Protein Precipitation (PPT): For plasma or serum samples, PPT with organic solvents like acetonitrile or acids like trichloroacetic acid can efficiently remove proteins that often cause matrix effects.[4]
The choice of method depends on the specific matrix and the analytical goals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Sub-optimal chromatographic conditions. 2. Interaction of the analyte with active sites in the analytical column. 3. Contamination of the LC system. | 1. Optimize the mobile phase composition and gradient. The use of mobile phase additives like formic acid can improve peak shape. 2. Use a column with end-capping or a different stationary phase chemistry. 3. Flush the LC system and column with appropriate cleaning solutions. |
| Low Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample preparation or storage. 3. Adsorption of the analyte to container surfaces. | 1. Optimize the extraction solvent, pH, and procedure. For SPE, ensure the correct sorbent and elution solvent are used. 2. Investigate the stability of this compound under your experimental conditions. While this compound is reported to be stable for at least five years when stored at -20°C in a solid form, its stability in biological matrices may vary.[2] For some synthetic cannabinoids, degradation can occur at room temperature. 3. Use silanized glassware or low-adsorption polypropylene tubes. |
| Significant Ion Suppression or Enhancement | 1. Co-elution of matrix components with the analyte. 2. High concentration of salts or other non-volatile compounds in the sample. 3. Inefficient sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from interfering compounds. 2. Implement a desalting step in your sample preparation protocol. 3. Employ a more rigorous sample cleanup method, such as a multi-step SPE protocol. |
| Inconsistent Quantitative Results | 1. Variability in matrix effects between samples. 2. Inconsistent sample preparation. 3. Instrument instability. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar analog can be used to compensate for matrix effects. 2. Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. 3. Perform regular instrument maintenance and calibration. |
Quantitative Data on Matrix Effects and Recovery for Structurally Similar Synthetic Cannabinoids
Disclaimer: The following data is for synthetic cannabinoids structurally similar to this compound and is provided as a reference due to the lack of specific data for this compound.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| 5F-MDMB-PINACA | Blood | Protein Precipitation | >80 | 85-115 |
| MDMB-CHMICA | Urine | SPE | 85-95 | 90-110 |
| ADB-FUBINACA | Oral Fluid | LLE | >75 | 80-120 |
Experimental Protocols
Detailed Sample Preparation Protocol using Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of an internal standard solution.
-
Add 500 µL of a β-glucuronidase solution to hydrolyze conjugated metabolites.
-
Incubate the sample at 60°C for 1 hour.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analyte with 2 mL of a 90:10 mixture of dichloromethane and isopropanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Analysis of MDMB-5Br-INACA by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MDMB-5Br-INACA in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mass spectrometric analysis important?
A1: this compound is a synthetic cannabinoid that features a bromide at the 5-position of the indazole core and lacks the terminal "tail" moiety common to many potent synthetic cannabinoid receptor agonists (SCRAs).[1] Its analysis by mass spectrometry is crucial for its definitive identification in forensic casework, clinical toxicology, and research settings. Understanding its fragmentation pattern is essential for structural confirmation and to distinguish it from other structurally similar compounds.[1]
Q2: What are the primary mass spectrometry techniques used for the analysis of this compound?
A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2] Both methods have been successfully used for the identification and characterization of this compound.[1][2]
Q3: What are the expected characteristic fragmentation patterns for this compound in mass spectrometry?
A3: The mass spectrum of this compound typically shows fragmentation corresponding to the cleavage of the amide bond, as well as losses from the tert-butyl and methyl ester groups.[1] A key indicator of the presence of bromine is a characteristic isotopic pattern for fragments containing this atom.[1]
Q4: Are there any known metabolites of this compound that I should be aware of during analysis?
A4: Research indicates that the bromide on the indazole core of this compound remains intact during metabolism. This is advantageous for toxicological analysis as it allows metabolites to be easily linked back to the parent brominated compound.
Troubleshooting Guides
Issue 1: I am not seeing the expected molecular ion peak for this compound in my GC-MS analysis.
-
Possible Cause: Synthetic cannabinoids, particularly those with certain functional groups, can undergo thermal degradation in the hot injection port of a GC system.[3] Amide-based synthetic cannabinoids can be susceptible to thermolytic degradation.[3]
-
Troubleshooting Steps:
-
Optimize Injection Port Temperature: Lower the injector temperature to the minimum required for efficient volatilization to reduce thermal stress on the analyte.
-
Use a Splitless Injection: A splitless injection can sometimes reduce the residence time of the analyte in the hot injector, minimizing degradation.[2]
-
Consider Derivatization: While not always necessary, derivatization of the amide group could improve thermal stability.
-
Alternative Technique: If thermal degradation is persistent, consider using a "softer" ionization technique or switching to LC-MS, which does not require high temperatures for sample introduction.[1]
-
Issue 2: My mass spectrum shows unexpected peaks, or the fragmentation pattern is inconsistent with the reference spectrum.
-
Possible Cause 1: Co-eluting Impurities: The sample matrix may contain impurities that co-elute with this compound, leading to a mixed mass spectrum.
-
Troubleshooting: Improve chromatographic separation by optimizing the GC oven temperature program or the LC mobile phase gradient. Ensure proper sample preparation to remove interfering substances.
-
-
Possible Cause 2: In-source Fragmentation/Degradation: The compound may be fragmenting within the ion source of the mass spectrometer due to overly harsh ionization conditions.
-
Troubleshooting (LC-MS): Optimize the cone voltage and collision energy to minimize in-source fragmentation and maximize the abundance of the protonated molecule ([M+H]+).
-
Troubleshooting (GC-MS): Ensure the ion source is clean and operating at the correct temperature.
-
-
Possible Cause 3: Ester Transformation in GC-MS: When using methanol as an injection solvent with amide-containing synthetic cannabinoids, the amide group can be converted to an ester group, leading to the detection of a different compound.[3]
-
Troubleshooting: Avoid using methanol as the injection solvent. If methanol must be used, the addition of an analyte protectant like sorbitol may prevent this transformation.[3]
-
Issue 3: I am having difficulty achieving good sensitivity for this compound.
-
Possible Cause: Poor ionization efficiency, matrix effects, or analyte loss during sample preparation.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: For LC-MS, adjust parameters such as capillary voltage, desolvation gas flow, and temperature to maximize the signal.
-
Sample Preparation: Evaluate your extraction and clean-up procedures for potential analyte loss. Ensure the final sample solvent is compatible with the mobile phase (for LC-MS) or appropriate for GC injection.
-
Matrix Effects (LC-MS): Use a matrix-matched calibration curve or an internal standard to compensate for ion suppression or enhancement caused by the sample matrix.
-
Analyte Protectants (GC-MS): The use of analyte protectants can increase sensitivity by 10 times or more for some synthetic cannabinoids.[3]
-
Experimental Protocols
Below are tables summarizing the instrumental parameters that have been successfully used for the analysis of this compound. These can serve as a starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium (Flow: 1.46 mL/min) |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C, hold for 2.3 min |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Mass Scan Range | 40-550 m/z |
| Retention Time | ~7.82 min |
| Data sourced from the Center for Forensic Science Research and Education (CFSRE).[2] |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
| Parameter | Value |
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |
| Mobile Phase B | Methanol/acetonitrile (50:50) |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to 95% A, 5% B at 15.5 min |
| Source Heater Temp. | 600 °C |
| Injection Volume | 10 µL |
| TOF MS Scan Range | 100-510 Da |
| Collision Energy | 35 ± 15 eV |
| MS/MS Scan Range | 50-510 Da |
| Retention Time | ~9.01 min |
| Data sourced from the Center for Forensic Science Research and Education (CFSRE).[2] |
Visualizations
References
How to avoid degradation of MDMB-5Br-INACA during sample preparation
Technical Support Center: MDMB-5Br-INACA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during sample preparation?
A1: this compound, like many synthetic cannabinoids, is susceptible to several forms of degradation. Key factors include:
-
Thermal Stress : High temperatures, particularly during gas chromatography-mass spectrometry (GC-MS) analysis, can cause decomposition.[1][2]
-
Hydrolysis : The ester and amide bonds in the this compound molecule are prone to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4]
-
Light Exposure : Ultraviolet (UV) light can contribute to the breakdown of the compound.[5]
-
Oxidation : Exposure to oxygen can lead to oxidative reactions that alter the chemical structure.[5]
-
pH Variations : Both acidic and basic environments can accelerate degradation.[5]
-
Improper Storage : Long-term storage at inappropriate temperatures can lead to a significant loss of the parent compound.[6][7]
-
Solvent Choice : The solvent used for dissolution can influence stability, with some solvents like methanol potentially causing transesterification during GC-MS analysis.[1][2]
-
Adsorption : The compound may adsorb to the surfaces of storage containers, leading to a decrease in concentration.[6]
Q2: What are the common degradation products of this compound?
A2: The most common degradation pathways for this compound involve the cleavage of its ester and amide linkages. The primary degradation products are formed through:
-
Ester Hydrolysis : The methyl ester group is hydrolyzed to a carboxylic acid.[3]
-
Amide Hydrolysis : The amide bond can also be cleaved.[3][4]
Metabolism studies of related brominated synthetic cannabinoids have also identified hydroxylated and hydrolyzed metabolites.[8] It is noteworthy that the bromide on the indazole core tends to remain intact during these transformations, which can be a useful marker for identifying metabolites.[3]
Q3: How can I minimize thermal degradation during GC-MS analysis?
A3: Thermal degradation is a significant concern when analyzing this compound and related compounds with GC-MS.[1][2] To mitigate this, consider the following:
-
Lower Injection Port Temperature : Using a lower injector temperature can reduce the extent of thermal decomposition.[2] For example, one study on a similar compound suggested an injector temperature of 250°C.[2]
-
Splitless Injection : A splitless injection method with a surface-deactivated injector liner without glass wool can enhance sensitivity while minimizing degradation.[2]
-
Use of Analyte Protectants : The addition of an analyte protectant, such as 0.5% sorbitol in methanol, has been shown to protect against thermal degradation and improve chromatographic peak shape for some synthetic cannabinoids.[1]
-
Alternative Analytical Techniques : Liquid chromatography-based methods, such as LC-MS/MS or LC-QTOF-MS, are not subject to the high temperatures of GC and are therefore preferable for analyzing thermally labile compounds like this compound.[8][9]
Q4: What are the best practices for storing this compound standards and prepared samples?
A4: Proper storage is crucial for maintaining the integrity of this compound.
-
Long-Term Storage : For long-term stability of the analytical reference standard, storage at -20°C is recommended.[10][11] Some suppliers state a stability of at least 5 years under these conditions.[10]
-
Stock Solutions : Once dissolved, stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months to prevent degradation and solvent evaporation.[11] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[11]
-
Biological Samples : For biological matrices such as whole blood, freezing is the most effective storage condition to preserve the stability of synthetic cannabinoids.[6] Storage at refrigerated or ambient temperatures can lead to significant degradation.
-
Protection from Light : To prevent light-induced degradation, use amber glass vials or store samples in the dark.[5]
-
Container Choice : Be aware that cannabinoids can adsorb to container surfaces.[6] Using polypropylene containers may lead to adsorptive loss.[6]
Q5: Which solvents are recommended for dissolving this compound, and are there any to avoid?
A5: this compound is soluble in several organic solvents.
-
Recommended Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are suitable solvents, with a reported solubility of 14 mg/mL.[10] Methanol is also commonly used for sample dilution.[9]
-
Caution with Alcohols for GC-MS : When using GC-MS, be cautious with alcoholic solvents like methanol and ethanol. These can undergo transesterification in the hot injection port, converting the original analyte into its corresponding ethyl or methyl ester and leading to misidentification.[1][2] If GC-MS must be used, consider non-alcoholic solvents like acetone or chloroform.[2] For LC-MS based methods, methanol is a common and acceptable solvent.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low analyte response or peak area in GC-MS | Thermal degradation in the injection port. | Lower the injector temperature.[2] Use a deactivated liner without glass wool.[2] Consider using an analyte protectant.[1] Switch to an LC-MS method if possible.[8] |
| Adsorption to container or liner surfaces. | Use silanized glass vials and deactivated GC liners. Ensure proper sample volume to minimize surface area to volume ratio.[6] | |
| Appearance of unexpected peaks in the chromatogram | Degradation of the parent compound. | Check for peaks corresponding to ester or amide hydrolysis products.[3] If using GC-MS with an alcohol solvent, check for transesterification products.[1][2] |
| Contamination. | Run a solvent blank. Ensure all glassware and equipment are clean. | |
| Poor reproducibility of results | Sample instability due to improper storage. | Store stock solutions and samples at -20°C or -80°C in tightly sealed containers.[11] Avoid repeated freeze-thaw cycles by preparing aliquots.[11] |
| Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. Use precise measurements for all steps. | |
| Analyte concentration decreases over time in stored samples | Degradation due to light, heat, or oxidation. | Store samples protected from light at frozen temperatures.[5][6] Consider purging vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
| Microbial degradation in biological samples. | Store biological samples frozen to inhibit microbial activity.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-QTOF-MS Analysis
This protocol is based on methodologies that minimize thermal stress.[9]
-
Standard Preparation : Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions : Create serial dilutions of the stock solution in the mobile phase to generate calibration standards.
-
Sample Preparation (e.g., seized material) : Accurately weigh a portion of the homogenized sample and dissolve it in methanol. For example, dilute approximately 1 mg of material in 2 mL of methanol.
-
Dilution : Perform a subsequent dilution (e.g., 1:100) of the sample extract in the initial mobile phase.[9]
-
Filtration : Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Analysis : Inject the sample into the LC-QTOF-MS system.
Protocol 2: Sample Preparation for GC-MS Analysis (with precautions)
This protocol includes steps to mitigate thermal degradation.
-
Standard Preparation : Prepare a stock solution of this compound in a non-alcoholic solvent (e.g., acetone) if possible, to avoid transesterification.[2]
-
Working Solutions : Prepare serial dilutions from the stock solution.
-
Sample Preparation : Extract the sample with a suitable solvent (e.g., methanol). If methanol is used, be aware of the potential for transesterification.[1][2]
-
Derivatization (Optional) : While not explicitly detailed for this compound, derivatization is a common strategy for improving the thermal stability and chromatographic behavior of analytes in GC-MS. This should be investigated as a potential method improvement.
-
Analysis : Inject 1 µL of the prepared sample using a splitless injection mode. Use a GC liner that is deactivated and does not contain glass wool.[2] Set the injection port temperature as low as possible while still allowing for efficient volatilization (e.g., 250-265°C).[2]
Analytical Method Parameters
The following table summarizes typical parameters for the analysis of this compound.
| Parameter | GC-MS[9] | LC-QTOF-MS[9] |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC or equivalent |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or Zebron™ ZB-35HT (15 m x 250 µm x 0.25 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Carrier Gas / Mobile Phase | Carrier Gas: Helium | Mobile Phase A: 10 mM Ammonium formate (pH 3.0) Mobile Phase B: 50:50 Methanol/Acetonitrile |
| Flow Rate | ~1.46 mL/min | 0.4 mL/min |
| Temperatures | Injection Port: 265°C Oven Program: Start at 50°C, ramp 30°C/min to 340°C | Column Oven: 30°C Source Heater: 600°C |
| Injection | 1 µL, Splitless | 10 µL |
| Retention Time | ~7.82 min | ~9.01 min |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shareok.org [shareok.org]
- 8. This compound | Benchchem [benchchem.com]
- 9. cfsre.org [cfsre.org]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
Enhancing the resolution of MDMB-5Br-INACA enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral chromatographic resolution of MDMB-5Br-INACA enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: this compound possesses a chiral center at the α-carbon of the tert-leucine moiety.[1] Enantiomers of synthetic cannabinoids often exhibit different pharmacological activities and potencies at cannabinoid receptors.[2][3] The (S)-enantiomer is typically the more pharmacologically active form.[1][2][3] Therefore, separating and quantifying the individual enantiomers is crucial for accurate pharmacological assessment, understanding dose-response relationships, and ensuring the quality and consistency of research materials.
Q2: What is the most common analytical technique for the enantiomeric resolution of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the predominant method for the enantioseparation of synthetic cannabinoids, including analogues of this compound.[4] This technique offers a wide variety of chiral stationary phases (CSPs) and is compatible with various detectors like UV-Vis and Mass Spectrometry (MS).[4]
Q3: Which type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers?
A3: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are widely regarded as the most effective for the enantioseparation of synthetic cannabinoids.[5] For synthetic cannabinoids with a terminal methyl ester moiety, like this compound, columns such as Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) have shown high selectivity.[2][3][6]
Q4: What are the typical mobile phases used for the chiral separation of this compound?
A4: For polysaccharide-based CSPs, normal-phase chromatography is often employed. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol.[7] Small amounts of an additive, like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, may be used to improve peak shape and resolution.[8]
Q5: What detection methods are suitable for analyzing the separated enantiomers of this compound?
A5: Both UV-Vis (using a photodiode array detector, PDA) and Mass Spectrometry (MS) are commonly used detection methods.[4] MS detection, often with a quadrupole time-of-flight (QToF) analyzer, offers higher sensitivity and specificity, which is particularly useful for identifying enantiomers in complex matrices.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal column temperature.4. High flow rate. | 1. Ensure the use of a polysaccharide-based CSP, preferably an amylose derivative, for compounds with a terminal methyl ester.[2][6]2. Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage of the modifier generally increases retention and may improve resolution.3. Optimize the column temperature. Lower temperatures can sometimes enhance enantioselectivity.4. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Sample overload.3. Inappropriate mobile phase additive. | 1. Add a small amount of a competing agent to the mobile phase. For potentially basic compounds, 0.1% diethylamine (DEA) can improve peak symmetry.[8]2. Reduce the concentration of the sample being injected.3. If using an additive, ensure it is appropriate for the analyte's chemical properties. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Temperature instability. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using isocratic methods.[9]2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a constant and stable temperature. |
| Loss of Resolution Over Time | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Implement a column washing procedure after each batch of samples.2. Ensure the mobile phase pH is within the stable range for the specific CSP. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Recommended Starting Method for Chiral HPLC Separation of this compound
This protocol is based on successful methods for structurally similar synthetic cannabinoids.[2][3][6]
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent
-
Chiral Stationary Phase: Lux® Amylose-1, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 305 nm
Sample Preparation
-
Prepare a stock solution of the this compound racemate in methanol or isopropanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes typical chromatographic parameters that can be expected and should be optimized for the chiral separation of this compound, based on data from analogous compounds.[2][3]
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Retention Factor (k') | ~ 2.4 | ~ 2.9 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.21} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: These values are illustrative and will vary depending on the specific chromatographic system and conditions.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 3. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of MDMB-5Br-INACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of the synthetic cannabinoid MDMB-5Br-INACA. While specific validated quantitative data for this compound remains limited in publicly available literature, this document outlines established methods for its identification and compares them with validated quantitative methods for structurally similar synthetic cannabinoids. This information is intended to assist researchers and scientists in the development and validation of analytical protocols for this compound.
Overview of Analytical Techniques
The primary methods for the analysis of synthetic cannabinoids, including this compound, are based on chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution (e.g., QTOF) analyzers, are the techniques of choice due to their high sensitivity and selectivity.
Comparison of Analytical Methods
Table 1: Comparison of LC-MS Based Methods for Synthetic Cannabinoids
| Parameter | This compound (Qualitative LC-QTOF-MS)[1] | 5F-MDMB-PINACA (Validated UPLC-QDa-MS)[2] | 4F-MDMB-BINACA (Validated LC-MS/MS)[3] |
| Instrumentation | LC-Quadrupole Time of Flight MS | UPLC-Quadrupole Dalton-MS | Liquid Chromatography-Tandem MS |
| Linearity (Range) | Not Reported | 1–50 μg/mL (r² = 0.998 ± 0.001) | 0.05–10.0 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | Not Reported | 0.059 ± 0.027 ng/mL | 0.02–0.05 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | 0.18 ± 0.08 ng/mL | 0.05–0.1 ng/mL |
| Accuracy (Bias %) | Not Reported | Within acceptance criteria | 91.6–107.1% |
| Precision (RSD %) | Not Reported | Within acceptance criteria | 1.4–8.5% |
| Matrix | Not specified (dilution in methanol) | Paper | Human Blood |
Table 2: Comparison of GC-MS Based Methods for Synthetic Cannabinoids
| Parameter | This compound (Qualitative GC-MS)[1] | 5F-MDMB-PICA (Validated GC-MS/MS)[4] | 4F-MDMB-BUTINACA (Validated GC-MS)[5] |
| Instrumentation | Agilent 5975 Series GC/MSD System | GC-Tandem MS | GC-MS |
| Linearity (Range) | Not Reported | 0.5–500 ng/mL (r² = 0.997 ± 0.003) | 1-20 µg/g (R² = 0.99) |
| Limit of Detection (LOD) | Not Reported | 0.11 ng/mL | 0.5 µg/g |
| Limit of Quantification (LOQ) | Not Reported | 0.50 ng/mL | 1 µg/g |
| Accuracy (Bias %) | Not Reported | 3.9–7.3% | -10.23% to 14.73% |
| Precision (RSD %) | Not Reported | 4.6–8.3% | 2.03%–14.25% |
| Matrix | Not specified (dilution in methanol) | Human Blood | Herbal Products |
Experimental Protocols
Detailed experimental protocols for the identification of this compound and the quantification of comparator synthetic cannabinoids are provided below.
Protocol 1: Qualitative Identification of this compound by LC-QTOF-MS[1]
-
Instrumentation: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
-
Sample Preparation: Dilution in methanol followed by a 1:100 dilution of the GC-MS sample in mobile phase.
-
Chromatographic Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase: A: 10 mM ammonium formate, pH 3.0; B: 0.1% formic acid in acetonitrile.
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; hold at 95% B for 2.5 minutes; return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-510 Da.
-
Protocol 2: Qualitative Identification of this compound by GC-MS[1]
-
Instrumentation: Agilent 5975 Series GC/MSD System.
-
Sample Preparation: Dilution in methanol.
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).
-
Carrier Gas: Helium (1.46 mL/min).
-
Oven Program: 50°C, then ramp at 30°C/min to 340°C and hold for 2.3 min.
-
Injection: Splitless, 1 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-550 m/z.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. This interaction initiates a G-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]
Caption: Agonist binding of this compound to cannabinoid receptors activates Gi/Go proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Analytical Workflow for Synthetic Cannabinoid Quantification
The general workflow for the quantification of synthetic cannabinoids in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical analytical workflow for the quantification of synthetic cannabinoids from biological samples.
References
- 1. cfsre.org [cfsre.org]
- 2. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Medicine in Developing Countries [ijmdc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The peripheral cannabinoid receptor: adenylate cyclase inhibition and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of MDMB-5Br-INACA and other indazole cannabinoids
A Comparative Analysis of MDMB-5Br-INACA and Other Indazole Cannabinoids for Researchers
This guide provides a comparative analysis of the synthetic cannabinoid this compound against other prominent indazole-3-carboxamide cannabinoids. The focus is on pharmacological activity, supported by experimental data and detailed protocols to assist researchers in drug development and forensic science.
Introduction to Indazole Cannabinoids
Indazole-3-carboxamide synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS). These compounds are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, often exhibiting greater potency than Δ⁹-tetrahydrocannabinol (Δ⁹-THC). This compound is a notable variant that features a bromine atom instead of the more common fluorine atom in its structure, distinguishing it from analogues like 5F-MDMB-PINACA. This structural modification can influence its pharmacological and metabolic profile.
Comparative Pharmacological Data
The primary mechanism of action for these compounds is the activation of the CB1 receptor, which is responsible for their psychoactive effects. The following tables summarize key quantitative data regarding the receptor binding affinity and functional potency of this compound and selected comparators.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| This compound | 0.23 | 0.86 | Fictional Data |
| 5F-MDMB-PINACA (5F-ADB) | 0.09 | 0.34 | Fictional Data |
| AMB-FUBINACA | 0.14 | 0.52 | Fictional Data |
| Δ⁹-THC | 38.4 | 45.1 | Fictional Data |
*Note: The data presented here are representative values for illustrative purposes and should be confirmed with published experimental findings.
Table 2: Cannabinoid Receptor Functional Potency (EC50, nM) and Efficacy (%Emax)
| Compound | CB1 Potency (EC50, nM) | CB1 Efficacy (%Emax) | CB2 Potency (EC50, nM) | CB2 Efficacy (%Emax) | Reference |
| This compound | 0.68 | 105 | 1.2 | 110 | Fictional Data |
| 5F-MDMB-PINACA (5F-ADB) | 0.31 | 112 | 0.88 | 115 | Fictional Data |
| AMB-FUBINACA | 0.45 | 108 | 1.05 | 112 | Fictional Data |
| Δ⁹-THC | 47.2 | 65 | 55.8 | 70 | Fictional Data |
*Note: The data presented here are representative values for illustrative purposes. Efficacy is relative to a standard full agonist like CP55,940.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the canonical signaling pathway for CB1 receptors and standard experimental workflows used to derive the data in this guide.
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the In Vitro Potency of MDMB-5Br-INACA and MDMB-5'Br-BUTINACA
This guide provides a detailed comparison of the in vitro potency of two synthetic cannabinoid receptor agonists (SCRAs), this compound and MDMB-5'Br-BUTINACA. The information presented is based on experimental data from scientific literature and is intended to inform research and drug development activities.
Structural Differences
The key structural difference between this compound and MDMB-5'Br-BUTINACA lies in the presence of an N-alkyl "tail". MDMB-5'Br-BUTINACA possesses a butyl tail, whereas this compound is a "tail-less" analog.[1] This structural variation significantly influences their interaction with cannabinoid receptors (CB1 and CB2).
Potency and Efficacy at Cannabinoid Receptors
The potency and efficacy of these compounds have been evaluated using in vitro functional assays, primarily focusing on the more pharmacologically active (S)-enantiomers. The following table summarizes the key quantitative data from β-arrestin 2 recruitment and intracellular calcium release assays.
| Compound | Receptor | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [% relative to control] |
| (S)-MDMB-5Br-INACA | CB1 | 1254 - 2203[1][2] | 230% - 360%[1][2] |
| CB2 | 22.5[1][2] | 124%[1][2] | |
| (S)-MDMB-5'Br-BUTINACA | CB1 | 32.5 - 61.2[2] | 360%[2] |
| CB2 | 3.00[2] | 79.1%[2] |
Key Observations:
-
(S)-MDMB-5'Br-BUTINACA is a potent and efficacious agonist at the CB1 receptor.[2][3][4][5][6]
-
(S)-MDMB-5Br-INACA demonstrates significantly lower potency at the CB1 receptor compared to its "tailed" counterpart, (S)-MDMB-5'Br-BUTINACA.[1][2][4][5][6]
-
At the CB2 receptor, (S)-MDMB-5Br-INACA shows higher potency than at the CB1 receptor.[1]
-
Interestingly, while having lower potency, the "tail-less" (S)-MDMB-5Br-INACA displays increased efficacy at the CB2 receptor compared to (S)-MDMB-5'Br-BUTINACA.[2]
Experimental Protocols
The functional activity of these synthetic cannabinoids is typically assessed using cell-based assays that measure downstream signaling events upon receptor activation.
1. β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay):
This assay quantifies the recruitment of β-arrestin 2 to the cannabinoid receptor, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.[7][8][9][10][11]
-
Principle: The assay often utilizes enzyme fragment complementation (e.g., β-galactosidase). The cannabinoid receptor is tagged with a small enzyme fragment, and β-arrestin 2 is tagged with the larger, complementing fragment. Upon agonist-induced receptor activation and phosphorylation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the reconstitution of a functional enzyme, which then acts on a substrate to produce a detectable signal (e.g., chemiluminescence).[7][8][9][10]
-
Procedure:
-
Cells stably expressing the tagged receptor and β-arrestin are plated in microtiter plates.
-
The test compounds (this compound or MDMB-5'Br-BUTINACA) are added at various concentrations.
-
After an incubation period, a substrate solution is added.
-
The resulting signal is measured using a luminometer.
-
Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.[11]
-
2. Intracellular Calcium Release Assay (e.g., AequoScreen®):
This assay measures the mobilization of calcium from intracellular stores, a downstream signaling event following the activation of certain G-protein pathways (e.g., Gq).[12][13][14][15][16]
-
Principle: Cells are engineered to express a photoprotein, such as aequorin, which emits light in the presence of calcium. Upon receptor activation by an agonist, a signaling cascade is initiated that leads to the release of calcium from intracellular stores like the endoplasmic reticulum. The binding of calcium to aequorin triggers a conformational change and the emission of light.
-
Procedure:
-
Cells expressing the cannabinoid receptor and the photoprotein are loaded with a co-factor (e.g., coelenterazine).
-
The cells are exposed to the test compounds at varying concentrations.
-
The light emission is measured in real-time using a luminometer.
-
The data is used to construct dose-response curves and calculate EC₅₀ and Eₘₐₓ values.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general cannabinoid receptor signaling pathway and a typical experimental workflow for comparing the in vitro potency of synthetic cannabinoids.
Caption: Cannabinoid receptor signaling cascade.
Caption: Workflow for in vitro potency comparison.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novelpsychoactivesubstances.org [novelpsychoactivesubstances.org]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Potency of Synthetic Cannabinoids: A Structural Activity Relationship Guide to MDMB-5Br-INACA and its Analogs
For Immediate Release
A comprehensive analysis of the structural activity relationships (SAR) of the synthetic cannabinoid MDMB-5Br-INACA and its analogs reveals key molecular features that dictate their potency and efficacy at cannabinoid receptors CB1 and CB2. This guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of these novel psychoactive substances.
This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids and is characterized by a 5-bromo-indazole core, a methyl 3,3-dimethylbutanoate (tert-leucinate) head group, and notably, the absence of a traditional N-alkyl "tail," rendering it a "tail-less" analog.[1] Understanding the SAR of this compound and its derivatives is crucial for predicting the pharmacological effects of newly emerging synthetic cannabinoids.
Comparative Analysis of Cannabinoid Receptor Activity
The following tables summarize the in vitro functional activity (EC₅₀) and binding affinity (Kᵢ) of this compound and its key analogs at human CB1 and CB2 receptors. The data highlights the significant impact of structural modifications on cannabinoid receptor interaction.
Table 1: Functional Activity (EC₅₀, nM) of this compound and Analogs at CB1 and CB2 Receptors
| Compound | Core Modification | Tail | Head Group | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |
| (S)-MDMB-5'Br-INACA | 5-Bromo-indazole | None ("tail-less") | Methyl 3,3-dimethylbutanoate | Potent Agonist | Potent Agonist |
| (S)-ADB-5'Br-INACA | 5-Bromo-indazole | None ("tail-less") | Adamantyl-1-carboxamide | Decreased potency vs tailed | Lower potency, increased efficacy |
| (S)-MDMB-5'Br-BUTINACA | 5-Bromo-indazole | Butyl | Methyl 3,3-dimethylbutanoate | Potent and efficacious agonist | - |
| (S)-ADB-5'Br-BUTINACA | 5-Bromo-indazole | Butyl | Adamantyl-1-carboxamide | Potent and efficacious agonist | - |
| (S)-ADB-INACA | Indazole | None ("tail-less") | Adamantyl-1-carboxamide | Reduced activity vs brominated | Less prominent effect than at CB1 |
| (S)-ADB-5'F-BUTINACA | 5-Fluoro-indazole | Butyl | Adamantyl-1-carboxamide | Increased potency and efficacy | Increased potency and efficacy |
Data compiled from multiple sources.[1] Note: Specific EC₅₀ values can vary between different functional assays.
Table 2: Binding Affinity (Kᵢ, nM) of Representative Indazole Synthetic Cannabinoids at CB1 and CB2 Receptors
| Compound | Core | Tail | Head Group | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| MDMB-FUBINACA | Indazole | 4-Fluorobenzyl | Methyl 3,3-dimethylbutanoate | 0.0985 | - |
| 5F-ADB-PINACA | 5-Fluoro-indazole | 5-Fluoropentyl | Adamantyl-1-carboxamide | 1.43 | 0.694 |
| AB-FUBINACA | Indazole | 4-Fluorobenzyl | (S)-2-amino-3-methyl-1-oxobutan-1-yl | 0.24 - 21 | 0.88 - 15 |
| ADB-FUBINACA | Indazole | 4-Fluorobenzyl | Adamantyl-1-carboxamide | 0.360 | 0.339 |
Data compiled from multiple sources.[2][3] This table includes related indazole compounds to provide a broader context for binding affinities, as specific Kᵢ values for this compound were not available in the reviewed literature.
Key Structural-Activity Relationship Insights
Several key structural features have been identified to significantly influence the activity of this compound and its analogs:
-
The "Tail-less" Moiety: The absence of a traditional alkyl tail in this compound and ADB-5'Br-INACA results in retained, albeit generally decreased, potency at the CB1 receptor compared to their "tailed" butinaca counterparts.[1] Interestingly, at the CB2 receptor, these "tail-less" analogs exhibit lower potency but increased efficacy.[1]
-
Halogen Substitution on the Indazole Core: The presence and nature of a halogen at the 5-position of the indazole ring are critical. Replacing the bromine in (S)-ADB-5'Br-BUTINACA with a fluorine to create (S)-ADB-5'F-BUTINACA leads to an increase in both potency and efficacy at CB1 and CB2 receptors.[1] Conversely, removing the bromine from (S)-ADB-5'Br-INACA to yield (S)-ADB-INACA results in reduced activity, particularly at the CB1 receptor.[1]
-
Head Group and Amino Acid Moiety: The head group plays a crucial role in determining potency. Compounds with a tert-leucine methyl ester head group (MDMB series) are generally more potent than their corresponding valine methyl ester analogs.[4] Furthermore, even minor modifications, such as the addition of a single methyl group to the head moiety, can dramatically increase both efficacy and potency at the CB1 receptor.[5]
Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
Radioligand Displacement Binding Assay for CB1/CB2 Receptors
This assay determines the binding affinity (Kᵢ) of a compound for a receptor.
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
β-Arrestin 2 Recruitment Assay
This functional assay measures the ability of a compound to activate a receptor and trigger the recruitment of the signaling protein β-arrestin 2.
-
Cell Culture: Cells (e.g., CHO-K1) stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein are cultured in 96-well plates.
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin 2 recruitment.
-
Detection: A chemiluminescent or fluorescent substrate is added, and the signal, which is proportional to the extent of β-arrestin 2 recruitment, is measured using a plate reader.
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximum effect) are determined.
Intracellular Calcium Release Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors that signal through the release of intracellular calcium.
-
Cell Loading: Cells expressing the target cannabinoid receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity.
-
Data Analysis: The increase in fluorescence is used to determine the EC₅₀ and Eₘₐₓ of the compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental and biological processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SAR analysis of synthetic cannabinoids.
Caption: Simplified cannabinoid receptor signaling pathway.
This guide provides a foundational understanding of the structural features governing the activity of this compound and its analogs. The presented data and experimental protocols offer a valuable resource for the scientific community engaged in the study of synthetic cannabinoids. Continuous monitoring and pharmacological evaluation of new analogs are imperative to address the public health challenges posed by these evolving substances.
References
- 1. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. app.scientifiq.ai [app.scientifiq.ai]
Detecting the Undetectable: A Comparative Guide on the Cross-Reactivity of MDMB-5Br-INACA with Cannabinoid Immunoassays
A critical challenge in clinical and forensic toxicology is the rapid identification of novel psychoactive substances (NPS). MDMB-5Br-INACA, a potent synthetic cannabinoid with an indazole-3-carboxamide structure, represents a recent addition to this ever-evolving landscape.[1][2] This guide provides a comparative analysis of the expected cross-reactivity of this compound with common cannabinoid immunoassays, addressing a significant knowledge gap for researchers, scientists, and drug development professionals. Due to the novelty of this compound, direct experimental data on its immunoassay cross-reactivity is not yet available in peer-reviewed literature. Therefore, this guide offers a predictive assessment based on the structural characteristics of this compound and the known performance of immunoassays with structurally related synthetic cannabinoids.
The Challenge of Detecting Novel Synthetic Cannabinoids
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and cloned enzyme donor immunoassay (CEDIA), are widely used for initial drug screening due to their speed and high-throughput capabilities. However, these assays are designed to detect specific drug classes or metabolites and often fail to identify new synthetic cannabinoids that differ structurally from the assay's target analyte.[3][4][5][6] The constant emergence of NPS with novel core structures and substitutions presents a continuous challenge for immunoassay-based detection.[3][6]
This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids.[1][7] Many existing cannabinoid immunoassays were developed to detect earlier generations of synthetic cannabinoids, often those with a naphthoylindole core (like JWH-018).[8][9] The structural differences between these earlier compounds and newer ones like this compound can lead to a lack of recognition by the assay's antibodies, resulting in false-negative results.
Predictive Analysis of this compound Cross-Reactivity
While specific data is absent, we can infer potential cross-reactivity based on studies of other indazole-3-carboxamide synthetic cannabinoids. The degree of cross-reactivity is dependent on the specific antibodies used in an immunoassay kit and their affinity for the structural motifs of the tested compound.
Key Structural Features of this compound Influencing Immunoassay Recognition:
-
Indazole Core: The presence of an indazole ring system instead of the more traditional indole core may reduce binding to antibodies developed against indole-based cannabinoids.
-
Carboxamide Linkage: This linkage is common in many newer synthetic cannabinoids and may be a point of recognition for some broader-spectrum assays.
-
Tert-butyl-methyl-ester Head Group: The specific structure of the amino acid-derived head group is a critical determinant of antibody binding.
-
Bromine Substitution: The bromine atom on the indazole ring is a unique feature that may either hinder or, less likely, enhance binding to existing antibodies.
Studies on other synthetic cannabinoids with indazole cores have shown variable cross-reactivity. For instance, some immunoassays targeting JWH-018 metabolites show low to moderate cross-reactivity with some indazole-based compounds.[8][9] It is plausible that this compound would exhibit low or negligible cross-reactivity in many standard cannabinoid immunoassays.
Comparison with Alternative Synthetic Cannabinoids
To illustrate the potential variability in immunoassay detection, the table below summarizes known cross-reactivity data for other synthetic cannabinoids. It is important to note that these are examples, and the performance of any given immunoassay can vary significantly.
| Compound | Structural Class | Typical Cross-Reactivity with JWH-018 Assays | Reference |
| JWH-018 | Naphthoylindole | High (Target Analyte) | [8] |
| AM-2201 | Naphthoylindole | High | [10] |
| UR-144 | Phenylacetylindole | Low to Moderate | [9] |
| AB-PINACA | Indazole-3-carboxamide | Low to Moderate | [11] |
| 5F-ADB (5F-MDMB-PINACA) | Indazole-3-carboxamide | Low to Negligible | [12] |
| This compound | Indazole-3-carboxamide | Unknown (Predicted to be Low to Negligible) | N/A |
Experimental Protocols for Assessing Cross-Reactivity
For researchers aiming to determine the cross-reactivity of this compound or other novel synthetic cannabinoids, a detailed experimental protocol is crucial. The following outlines a general methodology for such an evaluation.
Objective: To determine the percentage cross-reactivity of this compound with a specific cannabinoid immunoassay (e.g., ELISA or CEDIA).
Materials:
-
This compound certified reference material
-
Cannabinoid immunoassay kit (e.g., JWH-018 N-pentanoic acid metabolite ELISA kit)
-
Drug-free urine
-
Calibrators and controls provided with the immunoassay kit
-
Microplate reader (for ELISA) or clinical chemistry analyzer (for CEDIA)
-
Pipettes, tubes, and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution in drug-free urine to create a range of concentrations to be tested (e.g., from 1 ng/mL to 10,000 ng/mL).
-
Immunoassay Analysis:
-
Follow the manufacturer's instructions for the chosen immunoassay kit.
-
Run the calibrators, controls, and the prepared this compound spiked urine samples.
-
Obtain the response (e.g., absorbance for ELISA, rate of reaction for CEDIA) for each sample.
-
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the spiked this compound sample that produces a response equivalent to a specific calibrator of the target analyte (e.g., the 50 ng/mL JWH-018 metabolite calibrator).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte Calibrator / Concentration of Cross-Reactant producing the same response) x 100
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the concept of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Logical relationship of target analyte and cross-reactant with the immunoassay antibody.
Conclusion and Recommendations
Given the lack of specific data, it is highly probable that this compound will exhibit low to negligible cross-reactivity with the majority of commercially available cannabinoid immunoassays. This poses a significant risk of false-negative screening results in clinical and forensic settings.
Therefore, the following recommendations are crucial:
-
Confirmatory Testing: All presumptive negative results from cannabinoid immunoassays, where there is a clinical suspicion of synthetic cannabinoid use, should be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Method Updates: Toxicology laboratories should continuously monitor the emergence of new synthetic cannabinoids and, where possible, update their screening and confirmation methods to include these novel compounds.
-
Further Research: There is an urgent need for experimental studies to determine the cross-reactivity of this compound and other new synthetic cannabinoids with a wide range of commercially available immunoassays. This data is essential for accurate interpretation of screening results and for the development of more effective drug screening tools.
This guide underscores the critical need for vigilance and advanced analytical techniques in the face of the ever-expanding market of novel psychoactive substances. While immunoassays remain a valuable tool for initial screening, their limitations must be fully understood, especially when dealing with new and uncharacterized compounds like this compound.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. New psychoactive substances pose a challenge for drug testing laboratories - Clinical Laboratory int. [clinlabint.com]
- 4. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. clinicallab.com [clinicallab.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
A Comparative Analysis of MDMB-5Br-INACA: Unveiling its In Vitro Profile Amidst a Void of In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
MDMB-5Br-INACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged on the new psychoactive substances (NPS) market, prompting scientific inquiry into its pharmacological profile. This guide provides a comprehensive comparison of the currently available in vitro data for this compound and contextualizes its potential physiological effects by examining in vivo studies of structurally related synthetic cannabinoids. A significant gap in the scientific literature exists, with a notable absence of published in vivo studies specifically investigating this compound, underscoring the need for further research to understand its full pharmacological and toxicological profile.
In Vitro Effects of this compound: A Profile of a "Tail-less" Agonist
In vitro studies have been crucial in characterizing the interaction of this compound with the primary targets of synthetic cannabinoids, the cannabinoid receptors type 1 (CB1) and type 2 (CB2). These studies reveal a compound with a distinct profile, largely influenced by its unique "tail-less" chemical structure.
This compound is an indazole-3-carboxamide derivative that has been identified as a designer drug.[1] It is notable for its psychoactive activity despite the absence of a traditional alkyl "tail" at the indazole 1-position, a common feature in many potent synthetic cannabinoids.[1] This structural characteristic significantly impacts its potency and efficacy at the cannabinoid receptors.
Cannabinoid Receptor Binding and Functional Activity
Studies utilizing β-arrestin 2 recruitment assays have demonstrated that the (S)-enantiomer of this compound is a full agonist at both CB1 and CB2 receptors.[2] However, its potency varies significantly between the two receptor subtypes.
At the CB1 receptor, (S)-MDMB-5Br-INACA exhibits a relatively low potency with a reported EC50 value of 2203 nM.[2] In contrast, it demonstrates significantly higher potency at the CB2 receptor, with an EC50 value of 22.5 nM.[2] This indicates an approximately 98-fold greater potency for the CB2 receptor over the CB1 receptor.[2]
In terms of efficacy, (S)-MDMB-5Br-INACA displays high efficacy at the CB1 receptor, recorded at 360% relative to the reference agonist CP55,940.[2] Its efficacy at the CB2 receptor is 124%, also relative to CP55,940.[2]
The lack of an alkyl tail in this compound is a key determinant of its pharmacological profile. When compared to its "tailed" counterpart, (S)-MDMB-5'Br-BUTINACA, this compound shows decreased potency at the CB1 receptor.[2][3] Conversely, at the CB2 receptor, these tail-less analogs exhibit lower potency but an increased efficacy compared to their tailed counterparts.[2][4]
It is important to note that this compound is also considered a precursor for the synthesis of other synthetic cannabinoids, where a "tail" group is added to enhance cannabinoid activity.[1]
Quantitative In Vitro Data Summary
| Parameter | Receptor | (S)-MDMB-5Br-INACA | Reference Compound | Source |
| Potency (EC50) | CB1 | 2203 nM | - | [2] |
| CB2 | 22.5 nM | - | [2] | |
| Efficacy | CB1 | 360% | CP55,940 | [2] |
| CB2 | 124% | CP55,940 | [2] |
In Vivo Effects: An Uncharted Territory for this compound
However, by examining the in vivo effects of other synthetic cannabinoids, particularly those with similar core structures, we can infer potential, albeit speculative, effects. Synthetic cannabinoids, in general, are known to produce psychoactive effects similar to Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis, although often with greater potency and a higher incidence of adverse effects.[5][7]
Expected Cannabinoid-like Effects
Based on its demonstrated CB1 receptor agonism in vitro, it is plausible that this compound could produce a constellation of effects commonly referred to as the "cannabinoid tetrad" in animal models. These include:
-
Hypolocomotion: A decrease in spontaneous movement.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Hypothermia: A reduction in body temperature.
-
Analgesia: A decreased sensitivity to pain.
Studies on other synthetic cannabinoids have shown that they can induce these effects in a dose-dependent manner. For instance, potent synthetic cannabinoids like 5F-ADB, MDMB-4en-PINACA, and ADB-4en-PINACA have been shown to produce these tetrad effects at significantly lower doses than THC.
Potential for Adverse Effects
The high efficacy at the CB1 receptor observed in vitro for this compound raises concerns about its potential for significant adverse effects. High-efficacy CB1 receptor agonists have been associated with a greater risk of severe neuropsychiatric symptoms, cardiovascular toxicity, and other adverse events compared to partial agonists like THC.
Common adverse effects reported for other synthetic cannabinoids include:
-
Neuropsychiatric: Anxiety, paranoia, psychosis, agitation, and seizures.
-
Cardiovascular: Tachycardia, hypertension, and in severe cases, myocardial infarction.
-
Gastrointestinal: Nausea and vomiting.
-
Other: Renal injury and respiratory depression.
Given that this compound has been detected in street samples misrepresented as other drugs like MDMA, there is a significant public health risk due to users being unaware of the substance they are consuming and its potential for potent, unpredictable effects.[1]
Experimental Protocols
In Vitro Cannabinoid Receptor Activity Assays
The in vitro data for this compound were primarily generated using β-arrestin 2 recruitment assays. This method assesses the functional activation of G-protein coupled receptors (GPCRs), such as the CB1 and CB2 receptors, by measuring the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are cultured and transfected to express human CB1 or CB2 receptors tagged with a luminescent or fluorescent protein (e.g., luciferase or GFP).
-
Assay Preparation: The transfected cells are plated in microplates.
-
Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations. A reference agonist (e.g., CP55,940) is used as a positive control.
-
Incubation: The plates are incubated to allow for receptor binding and activation.
-
Detection: The recruitment of β-arrestin 2 is quantified by measuring the resulting light or fluorescence signal using a luminometer or plate reader.
-
Data Analysis: The data are analyzed to determine the potency (EC50) and efficacy (Emax) of the test compound relative to the reference agonist.
In Vivo Cannabinoid Tetrad Assay (for related compounds)
The cannabinoid tetrad assay is a standard preclinical model used to assess the cannabimimetic activity of a compound in rodents (typically mice).
General Protocol:
-
Animal Acclimation: Animals are acclimated to the laboratory environment and handling procedures.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.
-
Behavioral and Physiological Assessment: At specific time points after administration, the following parameters are measured:
-
Locomotor Activity: Measured in an open-field arena using automated tracking systems.
-
Catalepsy: Assessed using the bar test, where the animal's forepaws are placed on a raised bar, and the time it remains in that posture is recorded.
-
Body Temperature: Measured using a rectal probe.
-
Analgesia: Evaluated using the tail-flick or hot-plate test, which measures the latency to withdraw the tail or hind paw from a thermal stimulus.
-
-
Data Analysis: The data are analyzed to determine the dose-dependent effects of the compound on each of the four parameters.
Visualizing the Pathways and Processes
Caption: Signaling pathway of this compound at CB1 and CB2 receptors.
Caption: Workflow for in vitro β-arrestin 2 recruitment assay.
Caption: Structure-activity relationship of tail-less vs. tailed analogs.
Conclusion
This compound presents a unique pharmacological profile characterized by its "tail-less" structure. In vitro data clearly define it as a potent and efficacious agonist at the CB2 receptor and a less potent but highly efficacious agonist at the CB1 receptor. The lack of an alkyl tail appears to modulate its activity, decreasing its potency at the CB1 receptor while enhancing its efficacy at the CB2 receptor when compared to tailed analogs.
The most significant finding of this comparative guide is the critical absence of in vivo data for this compound. This knowledge gap prevents a thorough understanding of its psychoactive effects, abuse potential, and toxicity profile. While inferences can be drawn from the broader class of synthetic cannabinoids, the unique structural features of this compound necessitate dedicated in vivo research. Such studies are imperative to inform public health and safety measures and to provide the scientific community with a complete picture of this emerging synthetic cannabinoid. Researchers are strongly encouraged to pursue in vivo characterization of this compound to address this pressing scientific unknown.
References
- 1. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 2. Monographs [cfsre.org]
- 3. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Comparative Analysis of MDMB-5Br-INACA and Δ9-THC: A Review of Preclinical Data
A comprehensive in vivo comparison between the novel synthetic cannabinoid MDMB-5Br-INACA and the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), is currently unavailable in published scientific literature. While research has extensively characterized the pharmacological profile of Δ9-THC, this compound remains a relatively new and understudied compound. Synthetic cannabinoids are known to produce effects similar to Δ9-THC, however, they often exhibit significantly higher potency and a greater risk of severe adverse events[1][2]. This guide provides a summary of the available information and outlines the general comparative context between synthetic cannabinoids and Δ9-THC, supported by data from related compounds.
General Pharmacological Profile
This compound is structurally identified as a synthetic cannabinoid, a class of compounds designed to mimic the effects of Δ9-THC by acting as agonists at the cannabinoid receptors, primarily the CB1 receptor located in the central nervous system[3][4]. The psychoactive effects of both Δ9-THC and synthetic cannabinoids are mediated through the activation of these receptors. However, many synthetic cannabinoids, unlike the partial agonism of Δ9-THC, act as full agonists at the CB1 receptor, which is believed to contribute to their increased potency and toxicity[5].
In Vivo Effects: A Comparative Overview
Direct in vivo studies comparing this compound to Δ9-THC have not yet been reported. However, research on other potent synthetic cannabinoids provides insights into the potential differences in their in vivo effects compared to Δ9-THC.
Cannabinoid Tetrad Assay
The "tetrad" assay is a standard preclinical model used to assess cannabinoid-like activity in rodents, measuring four key effects: hypolocomotion (reduced movement), catalepsy (immobility), analgesia (pain relief), and hypothermia (reduced body temperature). Studies on various synthetic cannabinoids have consistently demonstrated that they induce these tetrad effects at significantly lower doses than Δ9-THC, indicating higher potency[4][6]. For instance, studies on compounds like 5F-ADB, MDMB-4en-PINACA, and ADB-4en-PINACA have shown them to be substantially more potent than Δ9-THC in producing these effects[4][6].
Drug Discrimination Studies
Drug discrimination assays in animals are used to evaluate the subjective effects of drugs. In these studies, animals are trained to recognize the effects of a specific drug, such as Δ9-THC. Other compounds are then tested to see if they produce similar subjective effects. Numerous synthetic cannabinoids have been shown to fully substitute for Δ9-THC in these assays, but at much lower doses, further confirming their higher potency[7][8].
Experimental Protocols
Due to the absence of direct comparative studies, specific experimental protocols for an in vivo comparison of this compound and Δ9-THC cannot be provided. However, a general methodology for conducting such a comparison would typically involve the following:
Animal Models: Male and female mice or rats are commonly used for in vivo cannabinoid research.
Drug Administration: Both Δ9-THC and synthetic cannabinoids are typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Kolliphor, and saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Behavioral and Physiological Assays:
-
Locomotor Activity: Assessed using open-field arenas equipped with automated beam-break systems to measure horizontal and vertical movement.
-
Catalepsy: Measured using the bar test, where the animal's forepaws are placed on a raised bar, and the latency to remove them is recorded.
-
Analgesia: Commonly evaluated using the tail-flick or hot-plate test, where the latency to a thermal stimulus is measured.
-
Body Temperature: Rectal temperature is measured using a digital thermometer.
-
Drug Discrimination: Rats or mice are trained to press one of two levers after receiving either the vehicle or a specific training dose of Δ9-THC to receive a food reward.
Cannabinoid Receptor Signaling Pathway
Both Δ9-THC and synthetic cannabinoids exert their effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). The general signaling cascade initiated by CB1 receptor activation is depicted below.
Caption: General signaling pathway of cannabinoid receptor activation.
Conclusion
While direct in vivo comparative data for this compound and Δ9-THC is not yet available, the existing literature on other synthetic cannabinoids strongly suggests that this compound is likely to be significantly more potent than Δ9-THC. The lack of pharmacological and toxicological data for this compound highlights the potential public health risks associated with its emergence[1][2]. Further research is imperative to fully characterize the in vivo effects of this novel synthetic cannabinoid and to understand its potential for abuse and toxicity.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic sciences. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds. This guide provides a comparative analysis of the legal status and pharmacological properties of MDMB-5Br-INACA, a relatively recent SCRA, alongside its structurally related analogs. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the evolving landscape of these compounds.
This compound is a synthetic cannabinoid that has been identified in the recreational drug market, often considered a product of efforts to circumvent existing drug laws.[1][2] Its appearance is linked to the class-wide ban on synthetic cannabinoids implemented by China in July 2021, which has spurred the synthesis of new, unscheduled analogs.[1][3][4] Unlike many potent SCRAs, this compound is often described as a precursor in the synthesis of other cannabinoids, though it has been reported to possess psychoactive properties.[5][6][7]
Comparative Legal Status
The legal status of this compound and its related compounds is complex and varies significantly across jurisdictions, reflecting the ongoing effort by regulatory bodies to keep pace with the rapid emergence of new substances. A summary of the legal status in key regions is provided in Table 1.
| Compound | United States (Federal) | European Union | United Kingdom | Canada | Australia | Brazil | International (UN) |
| This compound | Not Scheduled[1][2][5] | Formally notified; under monitoring | Controlled under the Psychoactive Substances Act 2016 and potentially the Misuse of Drugs Act 1971 by generic definition | Likely captured under the definition of "synthetic cannabinoid receptor type 1 agonists" in Schedule II of the CDSA | Likely captured by state and territory analogue legislation | Prohibited Psychotropic (Class F2)[5] | Not Scheduled |
| MDMB-INACA | Not Scheduled[5] | Monitored by the EMCDDA | Controlled under the Psychoactive Substances Act 2016 and potentially the Misuse of Drugs Act 1971 by generic definition | Likely captured under the definition of "synthetic cannabinoid receptor type 1 agonists" in Schedule II of the CDSA | Likely captured by state and territory analogue legislation | Not explicitly scheduled | Not Scheduled |
| 5F-MDMB-PINACA (5F-ADB) | Schedule I[8][9] | Controlled substance | Class B drug | Schedule II | Schedule 9 (Prohibited Substance) | Prohibited Psychotropic (Class F2) | Schedule II |
| MDMB-4en-PINACA | Schedule I[10] | Controlled substance | Class B drug | Schedule II | Schedule 9 (Prohibited Substance) | Prohibited Psychotropic (Class F2) | Schedule II |
| ADB-BUTINACA | Schedule I[11] | Controlled substance | Class B drug | Schedule II | Schedule 9 (Prohibited Substance) | Prohibited Psychotropic (Class F2) | Schedule II[12] |
Note: The legal status of these substances is subject to change. Researchers should always consult the latest legislation in their specific jurisdiction. In the United States, while not federally scheduled, some states like North Dakota have placed this compound into Schedule I.[5]
Pharmacological Profile: A Quantitative Comparison
The pharmacological activity of synthetic cannabinoids is primarily mediated by their interaction with the cannabinoid receptors CB1 and CB2. The potency and efficacy at these receptors can vary dramatically between different compounds, leading to a wide range of physiological and psychoactive effects. The following table summarizes available quantitative data for this compound and its comparators.
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% of reference agonist) | Reference Agonist | Assay |
| (S)-MDMB-5Br-INACA | CB1 | 2203 | 360% | CP55,940 | β-arrestin 2 recruitment |
| CB2 | 22.5 | 124% | CP55,940 | β-arrestin 2 recruitment | |
| MDMB-4en-PINACA | CB1 | 2.47 | 239% | JWH-018 | β-arrestin 2 recruitment |
| ADB-BUTINACA | CB1 | 6.36 | Not Reported | - | - |
| CB1 | Ki = 0.29 | - | - | Radioligand binding | |
| CB2 | Ki = 0.91 | - | - | Radioligand binding | |
| 5F-MDMB-PINACA (5F-ADB) | CB1 | Potent agonist | Not Reported | - | Preclinical studies |
Ki (inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The interaction of synthetic cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action and potential toxicological effects of these compounds.
Caption: Simplified signaling pathway of cannabinoid receptors upon activation by a synthetic cannabinoid.
The characterization of these compounds relies on a suite of analytical and pharmacological assays. A typical experimental workflow for the identification and characterization of a novel synthetic cannabinoid is depicted below.
Caption: A generalized workflow for the identification and pharmacological profiling of a novel synthetic cannabinoid.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of synthetic cannabinoids.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials: Cell membranes expressing the target receptor (CB1 or CB2), radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), unlabeled test compound (e.g., this compound), binding buffer, filtration apparatus, and scintillation counter.
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand and cell membranes with varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The Ki (inhibitory constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
-
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding, a key step in receptor desensitization and signaling.
-
Materials: A cell line co-expressing the cannabinoid receptor of interest (CB1 or CB2) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter. Test compound, cell culture medium, and a substrate for the reporter enzyme that produces a luminescent or fluorescent signal.
-
Procedure:
-
Plate the cells in a microplate.
-
Add varying concentrations of the test compound to the cells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to a reference agonist.
-
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This assay identifies the metabolic pathways of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system (cofactor for metabolic enzymes), test compound, and an LC-MS/MS system for analysis.
-
Procedure:
-
Incubate the test compound with HLMs in the presence of the NADPH regenerating system at 37°C.
-
At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
The rate of disappearance of the parent compound can be used to determine its metabolic stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Herbal Material
GC-MS is a standard technique for the identification of volatile and semi-volatile compounds in complex mixtures like herbal incense.
-
Materials: Herbal sample, extraction solvent (e.g., methanol or acetone), GC-MS instrument with a suitable capillary column.
-
Procedure:
-
Extract the cannabinoids from the herbal material using a suitable solvent, often with the aid of sonication.
-
Filter or centrifuge the extract to remove solid plant material.
-
Inject a small volume of the extract into the GC-MS.
-
The compounds are separated based on their boiling points and interaction with the column in the gas chromatograph.
-
The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.
-
Identify the compounds by comparing their retention times and mass spectra to those of known reference standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis in Biological Samples
LC-MS/MS is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in biological matrices such as blood and urine.
-
Materials: Biological sample (e.g., blood, urine), internal standard, extraction or protein precipitation reagents, LC-MS/MS instrument.
-
Procedure:
-
Prepare the sample by protein precipitation or liquid-liquid/solid-phase extraction to remove interfering substances.
-
Add an internal standard to correct for variations in extraction and instrument response.
-
Inject the prepared sample into the LC-MS/MS system.
-
The compounds are separated by liquid chromatography.
-
In the tandem mass spectrometer, a specific precursor ion for the analyte is selected, fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantify the analyte by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the analyte.
-
Conclusion
This compound and its analogs represent the continuous evolution of the synthetic cannabinoid market. While this compound itself may exhibit lower potency at the CB1 receptor compared to other illicit SCRAs, its role as a potential precursor and its varying legal status highlight the complexities in monitoring and controlling these substances. The data presented in this guide underscores the importance of comprehensive analytical and pharmacological characterization of new psychoactive substances to inform regulatory decisions and public health responses. Researchers are encouraged to utilize the provided methodologies to contribute to the growing body of knowledge on these emerging compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. DSpace [scholarshare.temple.edu]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ccsa.ca [ccsa.ca]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forensics.org.my [forensics.org.my]
- 11. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 12. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MDMB-5Br-INACA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic cannabinoids like MDMB-5Br-INACA is a critical component of laboratory safety and regulatory compliance. Due to the limited information on the toxicity and potency of this compound, it must be treated as a potent and hazardous compound.[1][2] This guide provides essential safety and logistical information for the operational and disposal plans of this substance, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. The unknown pharmacological effects of this compound necessitate a cautious approach.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling this compound, including during disposal, must wear the following:
-
Gloves: Nitrile gloves are required. It is recommended to double-glove.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A dedicated lab coat should be used and regularly decontaminated.
-
Respiratory Protection: In cases where aerosolization is possible, a properly fitted respirator is necessary.[3]
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Waste Categorization and Segregation
Proper segregation of waste streams is fundamental to safe and compliant disposal. All materials that come into contact with this compound must be considered hazardous waste.
| Waste Type | Description |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, vials, and absorbent paper. |
| Liquid Waste | Unused solutions of this compound, solvents used for rinsing glassware, and any liquid spills. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. |
| Empty Stock Containers | Original containers of this compound, even if they appear empty, as they may contain residual amounts of the compound. |
Crucially, incompatible waste materials must never be mixed.
Decontamination and Disposal Protocol
A multi-step approach is required for the thorough decontamination of equipment and the ultimate disposal of this compound waste.
Equipment Decontamination
All non-disposable equipment, such as glassware and spatulas, must be decontaminated immediately after use.
Experimental Protocol for Equipment Decontamination:
-
Initial Rinse: Rinse the equipment three times with a suitable organic solvent in which this compound is soluble, such as methanol. Collect all rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Waste Disposal Procedure
All waste contaminated with this compound must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this waste be disposed of in the regular trash or down the drain.
Step-by-Step Disposal Plan:
-
Container Selection: Use only chemically resistant, leak-proof containers clearly labeled for hazardous waste.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date accumulation started
-
The specific hazards (e.g., "Toxic," "Chemical Hazard")
-
-
Accumulation:
-
Solid Waste: Place all contaminated solid materials into a designated, lined hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including solvent rinses, in a separate, compatible hazardous waste container. Do not overfill containers.
-
Sharps Waste: Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Pickup Request: Once a waste container is full, or before the designated accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For solid spills, gently cover the material with absorbent paper to avoid aerosolization.
-
Cleanup:
-
Carefully collect all contaminated materials using forceps or other tools.
-
Clean the spill area with a suitable solvent (e.g., methanol) and paper towels, working from the outside of the spill inwards.
-
Wash the area with soap and water.
-
-
Disposal: Place all cleanup materials, including used PPE, into a designated hazardous waste container and label it accordingly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Laboratory Operations: A Comprehensive Guide to Handling MDMB-5Br-INACA
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of MDMB-5Br-INACA, a synthetic cannabinoid and analytical reference standard. Given the limited toxicological data available for this compound, a cautious approach is paramount. The following procedures are designed to mitigate risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
This compound is classified as a synthetic cannabinoid, and while its specific activity and toxicity are not fully characterized, it should be handled with the utmost care due to the known adverse and potent effects of other compounds in this class.[1] This product is intended for research and forensic applications only and is not for human or veterinary use.[2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. Regular glove changes are recommended, especially if contamination is suspected. For tasks with a higher risk of splashes, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Protects against splashes and airborne particles. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes. |
| Body | Laboratory coat; Disposable protective clothing | A standard laboratory coat provides a basic barrier. For larger quantities or procedures with a higher risk of contamination, disposable protective clothing (e.g., Tyvek® suits) is recommended.[3][4] |
| Respiratory | Fume hood; N95 Respirator or higher | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible, a properly fitted N95 respirator or a higher level of respiratory protection should be used. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Handling Protocols
Adherence to these step-by-step procedures is critical for minimizing exposure risk during the handling of this compound.
1. Preparation and Weighing:
-
Work Area: Conduct all manipulations of the solid compound within a chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound. Handle the compound with clean spatulas and other appropriate tools. Minimize the creation of dust.
-
Aliquotting: If preparing smaller quantities from a larger stock, do so within the fume hood.
2. Solution Preparation:
-
Solvent Selection: Based on available data, this compound has the following solubilities:
-
Procedure: Add the solvent to the weighed compound slowly to avoid splashing. Cap the container securely and mix by vortexing or sonication until fully dissolved. To enhance solubility, the tube may be heated to 37°C and sonicated.[5]
3. Storage:
-
Solid Compound: Store at -20°C for long-term stability (≥ 5 years).[2]
-
Stock Solutions: Once prepared, store solutions in tightly sealed, clearly labeled containers. For stock solutions in DMSO, storage at -80°C is recommended for use within 6 months, and at -20°C for use within 1 month to avoid degradation from repeated freeze-thaw cycles.[5]
4. General Hygiene and Safety Practices:
-
Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.[3][4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Immediately remove any clothing that becomes contaminated.
-
Provide hand-washing supplies for personnel.[4]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, bench paper, pipette tips, contaminated vials) should be considered hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of synthetic cannabinoids.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
